Product packaging for m-PEG5-sulfonic acid(Cat. No.:)

m-PEG5-sulfonic acid

Cat. No.: B609275
M. Wt: 316.37 g/mol
InChI Key: ZWHMRCZZWNHUNQ-UHFFFAOYSA-N
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Description

m-PEG5-sulfonic acid is a PEG derivative

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O8S B609275 m-PEG5-sulfonic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O8S/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHMRCZZWNHUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of m-PEG5-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methoxy-pentaethylene glycol-sulfonic acid (m-PEG5-sulfonic acid). This molecule is a valuable hydrophilic linker used in various biomedical applications, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its polyethylene glycol (PEG) chain imparts desirable properties such as increased solubility and biocompatibility.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C11H24O8S[2]
Molecular Weight 316.4 g/mol
CAS Number 1807505-35-6
Appearance Not specified (likely a viscous liquid or solid)
Purity ≥98% (commercially available)
Storage Conditions -20°C

Synthesis of this compound

A proposed reaction scheme is as follows:

m-PEG5-OH + SO₃·C₅H₅N → m-PEG5-OSO₃H·C₅H₅N → m-PEG5-SO₃H

The reaction proceeds via the formation of an intermediate pyridinium salt of the sulfate ester, which is then neutralized to yield the final sulfonic acid.

Synthesis_Workflow Proposed Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reaction cluster_reagent Reagent cluster_intermediate Intermediate cluster_workup Workup cluster_product Final Product m-PEG5-OH m-PEG5-OH Sulfonation Sulfonation m-PEG5-OH->Sulfonation Pyridinium_Salt Pyridinium Salt Intermediate Sulfonation->Pyridinium_Salt SO3_Pyridine SO3-Pyridine Complex SO3_Pyridine->Sulfonation Neutralization Neutralization Pyridinium_Salt->Neutralization Purification Purification Neutralization->Purification m-PEG5-sulfonic_acid This compound Purification->m-PEG5-sulfonic_acid

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

The following is a proposed, generalized protocol for the synthesis of this compound based on methods for similar compounds. Optimization of reaction conditions may be necessary.

Materials:

  • Methoxy-pentaethylene glycol (m-PEG5-OH)

  • Sulfur trioxide pyridine complex (SO₃·C₅H₅N)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Diethyl ether

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG5-OH in anhydrous DCM.

  • Addition of Reagent: To the stirred solution, add the sulfur trioxide pyridine complex portion-wise at 0°C (ice bath). The molar ratio of the SO₃·C₅H₅N complex to m-PEG5-OH should be approximately 1.1 to 1.5 equivalents.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute HCl, saturated NaCl solution (brine), and deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities.

Note: The purification of PEGylated compounds by silica gel chromatography can be challenging due to their tendency to streak. A gradient elution with a polar solvent system, such as a mixture of ethanol or isopropanol in chloroform, may be more effective than traditional eluents.

Characterization of this compound

The successful synthesis and purity of this compound should be confirmed by a combination of spectroscopic techniques.

Characterization_Workflow Characterization Workflow for this compound cluster_product Purified Product cluster_techniques Characterization Techniques cluster_data Data Analysis Product This compound NMR NMR Spectroscopy (1H and 13C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the ethylene glycol repeating units, and the methylene group adjacent to the sulfonic acid moiety. Based on literature for similar compounds, the methylene protons adjacent to the newly formed sulfonate group are expected to appear at a downfield chemical shift compared to the other PEG protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom directly attached to the sulfonic acid group is expected to have a distinct chemical shift.

A summary of expected NMR data is presented in Table 2.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
CH₃-O-~3.3~59
-O-CH₂-CH₂-O- (PEG backbone)~3.6~70
-CH₂-SO₃H~2.9-3.2~50-55
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The introduction of the sulfonic acid group will result in the appearance of characteristic absorption bands.

A summary of expected FTIR data is presented in Table 3.

Functional Group Expected Absorption Band (cm⁻¹)
O-H stretch (of SO₃H)3400-3200 (broad)
C-H stretch (alkyl)2950-2850
S=O stretch (sulfonic acid)1250-1150 and 1080-1000
C-O stretch (ether)1150-1085
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Techniques such as electrospray ionization (ESI) are suitable for analyzing polar molecules like PEG derivatives. The mass spectrum should show a prominent peak corresponding to the molecular ion ([M-H]⁻ in negative ion mode) of this compound.

A summary of expected mass spectrometry data is presented in Table 4.

Ion Expected m/z
[M-H]⁻~315.1
[M+Na]⁺~339.1

Conclusion

This technical guide outlines the probable synthesis and standard characterization techniques for this compound. The proposed synthetic route via sulfonation of m-PEG5-OH with a sulfur trioxide pyridine complex is a well-established method for related compounds. The characterization workflow, employing NMR, FTIR, and mass spectrometry, provides a robust framework for confirming the structure and purity of the final product. This information should serve as a valuable resource for researchers and professionals working with this important hydrophilic linker.

References

The Strategic Role of m-PEG5-sulfonic acid in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the function and strategic implementation of m-PEG5-sulfonic acid as a linker in Proteolysis Targeting Chimeras (PROTACs). While direct comparative data for this specific linker is limited in publicly available literature, this document extrapolates its expected function based on the well-established roles of its constituent components: a five-unit polyethylene glycol (PEG5) chain and a terminal sulfonic acid group. We will explore its anticipated impact on the physicochemical properties, biological activity, and overall performance of PROTAC molecules.

Introduction to PROTAC Technology and the Critical Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is not merely a passive spacer; its length, composition, flexibility, and polarity are critical determinants of a PROTAC's success, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[2][3]

The this compound linker combines two important features:

  • A PEG5 chain: Polyethylene glycol (PEG) linkers are widely used in PROTAC design to enhance hydrophilicity, which can improve the solubility of the PROTAC molecule.[4] The length of the PEG chain is a critical parameter that must be optimized for each specific target and E3 ligase pair to ensure efficient formation of the ternary complex.[5]

  • A Sulfonic Acid Group: As a strong organic acid, the sulfonic acid moiety introduces a permanent negative charge at physiological pH. This is expected to significantly increase the polarity and aqueous solubility of the PROTAC. However, this charge may also present challenges for cell permeability.

Anticipated Functions of the this compound Linker

The unique combination of a PEG chain and a sulfonic acid group in the this compound linker is expected to modulate the properties of a PROTAC in several key ways:

  • Enhanced Aqueous Solubility: The primary and most predictable function is a significant increase in the water solubility of the PROTAC molecule. Both the PEG units and the highly polar sulfonic acid group contribute to this effect, which can be advantageous for formulation and in in vitro assays.

  • Modulation of Cell Permeability: The introduction of a charged sulfonic acid group is a double-edged sword. While increased polarity can hinder passive diffusion across the cell membrane, some studies suggest that incorporating polar or charged groups can, in some contexts, improve permeability, potentially through specific interactions with membrane transporters or by influencing the PROTAC's conformational dynamics. The ability of a PROTAC to shield its polar surface area through intramolecular interactions is a key determinant of its cell permeability.

  • Influence on Ternary Complex Formation: The length and flexibility of the PEG5 component will play a crucial role in enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The optimal linker length is highly target-dependent. The negatively charged sulfonic acid group could also participate in specific electrostatic interactions within the ternary complex, potentially enhancing its stability, or conversely, causing repulsive interactions that destabilize it.

  • Pharmacokinetic Profile: The high hydrophilicity imparted by this linker would likely alter the pharmacokinetic properties of the PROTAC, potentially reducing plasma protein binding and altering its distribution and clearance mechanisms. While improved solubility is generally favorable, poor cell permeability can limit oral bioavailability.

Data Presentation: The Impact of Linker Properties on PROTAC Performance

Table 1: Representative Data on the Impact of PEG Linker Length on BRD4 Degradation

PROTAC (Hypothetical BRD4 Degrader)Linker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG3JQ1-PEG3-VHL5088
PROTAC-PEG4JQ1-PEG4-VHL2595
PROTAC-PEG5 JQ1-PEG5-VHL 15 >98
PROTAC-PEG6JQ1-PEG6-VHL4090

This table synthesizes typical data showing that an optimal PEG linker length (in this case, PEG5) can lead to the most potent degradation (lowest DC50) and highest efficacy (highest Dmax). Data is illustrative and based on general trends observed in PROTAC development.

Table 2: Representative Data on the Impact of Linker Composition on Physicochemical Properties and Cell Permeability

Linker TypeclogP (Calculated)Aqueous Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)
Alkyl Chain (8 atoms)4.5<10.5
PEG Chain (8 atoms)3.2251.2
PEG5-sulfonic acid (Hypothesized) < 2.0 >100 Variable

This table illustrates the expected trends in physicochemical properties. The addition of a sulfonic acid group is hypothesized to significantly decrease lipophilicity (clogP) and increase aqueous solubility. The effect on cell permeability is variable and would require experimental determination.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of a PROTAC, which would be applicable for a molecule containing an this compound linker.

General Protocol for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the target-binding ligand and the E3 ligase ligand, followed by their conjugation to the linker. Below is a representative protocol for the final coupling step.

Objective: To couple a target protein ligand containing a free amine to an E3 ligase ligand-linker construct with an activated carboxylic acid.

Materials:

  • E3 ligase ligand-linker intermediate (e.g., Pomalidomide-linker-COOH)

  • Target protein ligand with a free amine (e.g., JQ1-NH2)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvent: DMF (Dimethylformamide)

  • Reaction vessel, stirring apparatus, nitrogen atmosphere

  • Purification system: High-performance liquid chromatography (HPLC)

  • Analytical instruments: LC-MS and NMR for characterization

Procedure:

  • To a solution of the E3 ligase ligand-linker intermediate (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the target protein ligand with a free amine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents and plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

NanoBRET™ Assay for Target Engagement and Ternary Complex Formation

Objective: To measure the binding of the PROTAC to the target protein and the formation of the ternary complex in living cells.

Materials:

  • HEK293 cells

  • Plasmids encoding for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • Transfection reagent

  • NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand

  • PROTAC compound

  • Plate reader capable of measuring BRET signals

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the PROTAC.

  • BRET Measurement:

    • Add the HaloTag® ligand and the NanoBRET™ substrate to the wells.

    • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is generated when the NanoLuc® luciferase and the fluorescent HaloTag® ligand are in close proximity, indicating the formation of the ternary complex.

  • Data Analysis: An increase in the BRET signal with increasing PROTAC concentration indicates the formation of the ternary complex. A dose-response curve can be generated to determine the EC50 for ternary complex formation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the binding affinity and kinetics of the PROTAC to the target protein and E3 ligase, and to characterize the formation of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified target protein and E3 ligase

  • PROTAC compound

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (ka, kd) and affinity (KD).

    • Similarly, inject the PROTAC over a surface with the immobilized target protein.

  • Ternary Complex Analysis:

    • Inject a mixture of the PROTAC and the target protein (at a near-saturating concentration) over the immobilized E3 ligase surface.

    • The resulting sensorgram will reflect the formation and dissociation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (α), which indicates how the binding of one protein influences the binding of the other.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and workflows discussed in this guide.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow Start Start: Cell Culture Treatment Treat cells with PROTAC concentrations Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (Quantify Bands) Detection->Analysis End Determine DC50 & Dmax Analysis->End

Caption: Western Blot Experimental Workflow.

Linker_Properties_Relationship cluster_physchem Physicochemical Properties cluster_biological Biological Activity Linker This compound Linker Solubility Increased Aqueous Solubility Linker->Solubility Permeability Altered Cell Permeability Linker->Permeability Ternary_Complex Ternary Complex Formation & Stability Linker->Ternary_Complex PK_Profile Modified PK Profile Solubility->PK_Profile Permeability->PK_Profile Degradation Protein Degradation (DC50 & Dmax) Permeability->Degradation Ternary_Complex->Degradation

Caption: Logical Relationship of Linker Properties.

Conclusion

The this compound linker presents an intriguing option for PROTAC design, offering the potential for significantly enhanced aqueous solubility. This property is highly beneficial for compound handling and in vitro screening. However, the impact of the sulfonic acid's negative charge on cell permeability and ternary complex stability must be carefully evaluated experimentally. The provided protocols and conceptual frameworks offer a robust starting point for researchers and drug developers to incorporate and characterize this and other novel linkers in their quest to develop potent and effective protein degraders. The rational design of PROTACs will continue to rely on the empirical testing of diverse linkers to identify the optimal combination of properties for each unique biological target.

References

The Crucial Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the design of potent and selective small molecule degraders, such as Proteolysis Targeting Chimeras (PROTACs), is a paramount challenge. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, and often underestimated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties and their profound impact on the overall efficacy of the degrader. This technical guide provides an in-depth exploration of the role of PEG linkers in targeted protein degradation, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes.

The Multifaceted Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is far more than a simple spacer; it is a key determinant of the molecule's success.[1] The length, composition, flexibility, and attachment points of the linker all have a significant influence on the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex formation is an essential prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1]

PEG linkers, composed of repeating ethylene glycol units, are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[2] The incorporation of a PEG linker can significantly influence several key parameters of a PROTAC:

  • Ternary Complex Formation: The linker must possess an optimal length to facilitate the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, preventing the complex from forming, while an excessively long linker could lead to a non-productive complex where ubiquitination sites are not accessible.

  • Solubility and Cell Permeability: PEG linkers are known for their hydrophilicity, which can enhance the aqueous solubility of often hydrophobic PROTAC molecules. This improved solubility can, in turn, affect cell permeability and oral absorption.

  • Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. The length and composition of the PEG linker play a crucial role in achieving optimal degradation potency (DC50) and maximal degradation (Dmax).

  • Selectivity: Subtle changes in linker length and composition can dramatically impact the selectivity of a PROTAC for its intended target over other proteins. For instance, the extension of a PEG linker by a single ethylene glycol unit has been shown to abolish the degradation of one protein while maintaining activity against another.

Quantitative Impact of PEG Linker Properties

The optimization of PEG linker length and composition is a critical step in the development of effective PROTACs. The following tables summarize quantitative data from various studies, illustrating the impact of these properties on degrader performance.

PROTAC TargetLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)PEG12>1000<20
Estrogen Receptor α (ERα)PEG16~100>80
Bruton's Tyrosine Kinase (BTK)PEG4 units-Impaired
Bruton's Tyrosine Kinase (BTK)PEG≥ 4 units-Potent
CRABP-I/IIPEG (short)-Selective for CRABP-II-
CRABP-I/IIPEG (long)-Selective for CRABP-I-
EGFR/HER22x PEG-Degrades both-
EGFR3x PEG-Selective for EGFR-

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy. This table highlights how varying the length of the PEG linker can significantly affect the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs targeting different proteins.

PROTAC TargetLinker CompositionChange in PropertyImpact on Binding AffinityReference
BTK & CRBNShort PEG Linker-Impaired by up to 20-fold
BTK & CRBNLong PEG Linker (≥ 4 units)-Consistent with free ligands

Table 2: Influence of PEG Linker Length on Binary Binding Affinity. This table illustrates that shorter PEG linkers can negatively impact the binding of the PROTAC to its target protein and the E3 ligase, a phenomenon attributed to steric repulsion.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz, adhering to the specified design constraints.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental_Workflow cluster_workflow Western Blot Workflow for PROTAC Efficacy A 1. Cell Seeding & Adherence B 2. PROTAC Treatment (Varying Concentrations) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to Membrane) E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (DC50 & Dmax Calculation) H->I

Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation via Western Blot.

Linker_Properties_Relationship cluster_properties Interplay of PEG Linker Properties and PROTAC Performance Linker_Length Linker Length Ternary_Formation Ternary Complex Formation & Stability Linker_Length->Ternary_Formation Linker_Comp Linker Composition (e.g., PEG units) Solubility Solubility Linker_Comp->Solubility Linker_Comp->Ternary_Formation Permeability Cell Permeability Solubility->Permeability Deg_Efficiency Degradation Efficiency (DC50, Dmax) Ternary_Formation->Deg_Efficiency Selectivity Target Selectivity Ternary_Formation->Selectivity

Caption: The logical relationship between PEG linker properties and key performance indicators of a PROTAC.

Detailed Experimental Protocols

To ensure the reproducibility and rigorous evaluation of PROTACs with PEG linkers, detailed experimental protocols are essential.

Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells in a 6-well plate at a density that will achieve 70-80% confluency at the time of harvest.
  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
  • Prepare a dilution series of the PROTAC in the appropriate cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.
  • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
  • Remove the old medium from the cells and add the PROTAC-containing medium.
  • Incubate the cells for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • After incubation, place the 6-well plate on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
  • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
  • Denature the samples by heating at 95°C for 5-10 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
  • Perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate the proteins by size.
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
  • Wash the membrane three times with washing buffer.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

5. Data Analysis:

  • Quantify the band intensities using image analysis software.
  • Normalize the target protein band intensity to the corresponding loading control band intensity.
  • Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).

Ternary Complex Formation Assays

Assessing the formation of the ternary complex is crucial for understanding the mechanism of action of a PROTAC.

1. Isothermal Titration Calorimetry (ITC):

  • ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
  • To study ternary complex formation, one can titrate the PROTAC into a solution containing the target protein and the E3 ligase, or perform sequential binding experiments.

2. Surface Plasmon Resonance (SPR):

  • SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte.
  • One protein (e.g., the E3 ligase) can be immobilized on the sensor chip, and the binding of the target protein in the presence of varying concentrations of the PROTAC can be monitored to determine the kinetics of ternary complex formation and dissociation.

3. Proximity-Based Assays (e.g., FRET, BRET, AlphaLISA):

  • These assays utilize energy transfer or signal amplification when two molecules are in close proximity.
  • The target protein and the E3 ligase can be tagged with donor and acceptor fluorophores (FRET, BRET) or with donor and acceptor beads (AlphaLISA).
  • An increase in signal upon addition of the PROTAC indicates the formation of the ternary complex.

Conclusion and Future Directions

The linker is a pivotal component in the design of effective and selective targeted protein degraders. PEG linkers offer a versatile and highly tunable platform for optimizing the physicochemical and pharmacological properties of PROTACs. Systematic evaluation of PEG linker length and composition is essential for achieving potent and selective degradation of the target protein. The experimental protocols detailed in this guide provide a framework for the rigorous characterization of novel PROTACs.

Future research in this area will likely focus on the development of novel linker chemistries that provide greater control over the conformation and properties of the PROTAC molecule. Furthermore, the application of computational modeling and structural biology will continue to provide valuable insights into the intricate interactions within the ternary complex, guiding the rational design of the next generation of highly effective targeted protein degraders.

References

The Advent and Advancement of PEG Sulfonic Acid Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics is continually evolving, with linker technology playing a pivotal role in the efficacy and safety of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) have gained prominence for their ability to enhance the physicochemical properties of these complex molecules. This technical guide delves into the discovery, development, and application of a specific class of these connectors: PEG sulfonic acid linkers. These linkers, characterized by the presence of a terminal sulfonic acid group, offer unique advantages in terms of hydrophilicity and biocompatibility, addressing some of the key challenges in drug development.[1][2][3]

Fundamental Characteristics of PEG Sulfonic Acid Linkers

PEG sulfonic acid linkers are heterobifunctional molecules composed of a polyethylene glycol chain of varying length, terminated with a highly acidic and hydrophilic sulfonic acid group (-SO₃H) at one end and a reactive functional group at the other.[1][3] This unique architecture imparts several desirable properties.

The PEG backbone itself is a flexible, biocompatible polymer that increases the solubility and stability of conjugated molecules. By creating a hydration shell, it can shield the conjugate from enzymatic degradation and recognition by the immune system, thereby prolonging its circulation half-life. The terminal sulfonic acid group further enhances the hydrophilicity of the linker, a critical feature when working with hydrophobic drug payloads that are prone to aggregation. This increased water solubility can lead to improved formulation characteristics and better pharmacokinetic profiles.

The other end of the linker is equipped with a reactive functional group that allows for covalent attachment to a drug, a targeting moiety like an antibody, or a protein-of-interest ligand. Common reactive groups include amines (-NH₂), azides (-N₃), carboxylic acids (-COOH), and alkynes, enabling a wide range of conjugation chemistries.

Quantitative Data on PEG Linker Properties

The selection of a linker is a critical decision in the design of a bioconjugate. The following tables summarize key quantitative parameters that are essential for comparing and selecting appropriate PEG linkers for specific applications. While data specifically for PEG sulfonic acid linkers is not always available in the public domain, the following tables provide representative data for various PEG linkers to illustrate the impact of PEGylation on the properties of bioconjugates.

Table 1: Physicochemical Properties of Representative PEG Linkers

Linker TypeMolecular Weight (Da)Number of PEG UnitsCalculated LogP*Reference
Amino-PEG3-Sulfonic Acid~2393< -1.0
m-PEG4-Sulfonic Acid~2724< -1.0N/A
m-PEG5-Sulfonic Acid~3165< -1.0N/A
Amine-PEG4-Acid~2354~ -0.5N/A
Maleimide-PEG8-NHS Ester~6308~ 0.5N/A

*Calculated LogP values are estimates and can vary based on the calculation method. A lower LogP value indicates higher hydrophilicity.

Table 2: Impact of PEG Linker Hydrophilicity on ADC Properties

ADC ConstructLinker TypeHIC Retention Time (min)Aggregation (%)In Vivo Half-life (h)Reference
ADC-1Non-PEGylated15.28.5120
ADC-2Linear PEG412.84.2150
ADC-3Branched PEG1210.52.1180

*HIC: Hydrophobic Interaction Chromatography. A shorter retention time indicates higher hydrophilicity.

Table 3: Representative Drug Release Kinetics from PEG-Doxorubicin Conjugates

ConjugateRelease Condition% Drug Released at 24hReference
PEG-Hydrazone-DoxorubicinpH 5.0~80%
PEG-Hydrazone-DoxorubicinpH 7.4~15%
PEG-Disulfide-Doxorubicin10 mM DTT (reducing)~87%
PEG-Disulfide-DoxorubicinPBS (non-reducing)< 5%

*DTT: Dithiothreitol, a reducing agent that mimics the intracellular environment.

Experimental Protocols

The successful development of bioconjugates using PEG sulfonic acid linkers relies on robust and well-defined experimental procedures. The following sections provide detailed methodologies for the synthesis of a heterobifunctional PEG sulfonic acid linker and its subsequent conjugation to a payload and an antibody.

Synthesis of a Heterobifunctional Amino-PEG-Sulfonic Acid Linker

This protocol describes a representative synthesis of an amino-PEG-sulfonic acid linker, a versatile building block for bioconjugation. The synthesis involves the protection of an amino group, followed by PEGylation and subsequent sulfonation.

Materials:

  • N-Boc-amino-PEG-alcohol

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diatomaceous earth (Celite®)

  • Silica gel for column chromatography

Procedure:

  • Mesylation of N-Boc-amino-PEG-alcohol:

    • Dissolve N-Boc-amino-PEG-alcohol (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude mesylated intermediate.

  • Sulfonation:

    • Dissolve the crude mesylated intermediate in a mixture of DMF and water.

    • Add sodium sulfite (3 equivalents) to the solution.

    • Heat the reaction mixture to 80 °C and stir overnight.

    • After cooling to room temperature, filter the mixture through Celite® to remove excess sodium sulfite.

    • Remove the solvent under reduced pressure.

    • Purify the resulting Boc-protected amino-PEG-sulfonic acid by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected amino-PEG-sulfonic acid in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to yield the final amino-PEG-sulfonic acid linker as a salt.

Conjugation of a Drug to the Amino-PEG-Sulfonic Acid Linker

This protocol outlines the conjugation of a carboxylic acid-containing drug to the amine group of the synthesized linker.

Materials:

  • Amino-PEG-sulfonic acid linker

  • Carboxylic acid-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMF

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Activation of the Drug:

    • Dissolve the carboxylic acid-containing drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated drug.

  • Conjugation to the Linker:

    • In a separate flask, dissolve the amino-PEG-sulfonic acid linker (1.2 equivalents) in anhydrous DMF.

    • Add the solution of the NHS-activated drug to the linker solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate using an RP-HPLC system.

    • Lyophilize the pure fractions to obtain the final product.

Conjugation of the Drug-Linker to an Antibody

This protocol describes the conjugation of the drug-linker construct to a monoclonal antibody via activation of the sulfonic acid group.

Materials:

  • Drug-linker conjugate with a terminal sulfonic acid group

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • EDC and Sulfo-NHS

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of the Sulfonic Acid Group:

    • Dissolve the drug-linker conjugate (10-fold molar excess over the antibody) in anhydrous DMSO.

    • Prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the sulfonic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to the Antibody:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove unconjugated drug-linker and other small molecules.

    • Exchange the purified ADC into a suitable formulation buffer.

    • Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Visualizing Workflows and Pathways

To better understand the processes involved in the development and mechanism of action of bioconjugates utilizing PEG sulfonic acid linkers, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for ADC Development

This diagram illustrates the key stages in the development of an antibody-drug conjugate.

ADC_Development_Workflow cluster_Discovery Discovery & Design cluster_Conjugation Synthesis & Conjugation cluster_Characterization Characterization & Purification cluster_Evaluation Preclinical & Clinical Evaluation Target_ID Target Identification & Validation Ab_Selection Antibody Selection Target_ID->Ab_Selection Payload_Selection Payload Selection Ab_Selection->Payload_Selection Linker_Design Linker Design (PEG Sulfonic Acid) Payload_Selection->Linker_Design Linker_Synth Linker Synthesis Linker_Design->Linker_Synth Payload_Conj Payload-Linker Conjugation Linker_Synth->Payload_Conj ADC_Conj Antibody-Linker-Payload Conjugation Payload_Conj->ADC_Conj Purification Purification (SEC, HIC) ADC_Conj->Purification Analytics Analytical Characterization (DAR, Purity, Aggregation) Purification->Analytics InVitro In Vitro Studies Analytics->InVitro InVivo In Vivo Studies InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: High-level experimental workflow for ADC development.

HER2 Signaling Pathway and ADC Mechanism of Action

This diagram depicts a simplified HER2 signaling pathway, a common target for ADCs, and illustrates the mechanism of action of a HER2-targeted ADC.

HER2_Signaling_and_ADC_MOA cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Signaling Signaling Cascade cluster_ADC_Trafficking ADC Trafficking & Payload Release ADC HER2-Targeted ADC (Drug-Linker-Antibody) HER2 HER2 Receptor ADC->HER2 Binding PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS Dimerization & Phosphorylation Endosome Endosome HER2->Endosome Internalization AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Lysosome Lysosome Endosome->Lysosome Payload Released Payload (e.g., Doxorubicin) Lysosome->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis

Caption: Simplified HER2 signaling and ADC mechanism of action.

Conclusion

PEG sulfonic acid linkers represent a significant advancement in the field of bioconjugation. Their inherent hydrophilicity and biocompatibility, conferred by both the PEG backbone and the terminal sulfonic acid group, address critical challenges associated with the delivery of hydrophobic payloads. The ability to fine-tune the length of the PEG chain and the nature of the reactive functional group provides a high degree of modularity, allowing for the optimization of linker design for specific applications. As our understanding of the intricate interplay between linker chemistry and the in vivo performance of bioconjugates continues to grow, PEG sulfonic acid linkers are poised to play an increasingly important role in the development of the next generation of targeted therapies.

References

m-PEG5-Sulfonic Acid: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of m-PEG5-sulfonic acid, a heterobifunctional PEG linker crucial for advancements in drug delivery, bioconjugation, and proteomics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the physicochemical properties of this important compound.

Introduction to this compound

This compound (methoxypolyethylene glycol-5-sulfonic acid) is a valuable tool in biomedical research. Its structure comprises a methoxy-terminated polyethylene glycol (PEG) chain of five ethylene glycol units, providing hydrophilicity and biocompatibility, and a terminal sulfonic acid group. The sulfonic acid moiety is a strong acid, highly hydrophilic, and can be utilized for conjugation to various molecules.[1] This hydrophilic nature significantly enhances the aqueous solubility of compounds to which it is attached.[2]

Solubility Profile

Precise quantitative solubility data for this compound is not extensively published. However, based on its chemical structure and information from suppliers, a qualitative and estimated solubility profile can be established.

The presence of the PEG chain and the highly polar sulfonic acid group confers significant aqueous solubility.[2] For a structurally similar compound, m-PEG5-acid, solubility has been documented in a range of common laboratory solvents. This information can serve as a useful proxy for estimating the solubility of this compound, though experimental verification is always recommended.

Table 1: Solubility Data for m-PEG5-Acid (a related compound)

SolventSolubility
Dimethyl Sulfoxide (DMSO)80 mg/mL (285.4 mM)
WaterSoluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

Data for m-PEG5-acid, a closely related compound where the sulfonic acid is replaced by a carboxylic acid.

Stability Characteristics

The stability of this compound is a critical factor for its storage and application. While specific degradation kinetics are not widely available, general stability guidelines for PEGylated compounds and information from product data sheets provide a basis for understanding its stability profile.

Storage and Handling: Product data sheets recommend storing this compound at -20°C in its solid form.[2] For the related compound, m-PEG5-acid, in-solvent storage is recommended at -80°C for up to one year. It is advisable to store solutions in aliquots to avoid repeated freeze-thaw cycles.

Degradation Pathways: Polyethylene glycol chains can be susceptible to oxidative degradation, which can be catalyzed by heat, light, and the presence of oxygen. This process can lead to a decrease in pH and an increase in ionic strength of PEG solutions over time. The ether linkages in the PEG backbone are generally stable to hydrolysis under neutral and mild acidic or basic conditions, but can be cleaved under harsh acidic conditions.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_vial Add excess this compound to vial add_solvent Add known volume of solvent prep_vial->add_solvent agitate Agitate at constant temperature (e.g., 24h) add_solvent->agitate settle Allow undissolved solid to settle agitate->settle supernatant Extract supernatant settle->supernatant filter Filter supernatant (e.g., 0.22 µm) supernatant->filter quantify Quantify concentration (e.g., HPLC-CAD) filter->quantify

Figure 1: Experimental workflow for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials. To each vial, add a known volume of the desired solvent (e.g., water, PBS, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to sediment.

  • Separation: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant and quantify the concentration of dissolved this compound. Since the compound lacks a strong chromophore, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is a suitable analytical method.

  • Calculation: The equilibrium solubility is the concentration of the saturated solution determined in the previous step.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products. This protocol is based on the principles outlined in the ICH guidelines.

G cluster_conditions Stress Conditions cluster_analysis Analysis start Prepare stock solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal photo Photostability (ICH Q1B guidelines) start->photo sampling Sample at time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-CAD/MS neutralize->hplc

Figure 2: Workflow for forced degradation studies.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and protect from light.

    • Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in a controlled oven.

    • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis: For acid and base hydrolysis samples, neutralize them before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with both CAD and Mass Spectrometry (MS) detectors. This will allow for the quantification of the parent compound and the detection and identification of any degradation products.

Conclusion

This compound is a highly water-soluble and versatile PEG linker. While specific quantitative data on its solubility and stability are limited in public literature, its chemical properties suggest high solubility in aqueous and polar organic solvents. Its stability is comparable to other PEGylated compounds, with recommended storage at low temperatures to minimize potential oxidative degradation. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability parameters of this compound for their specific applications, ensuring robust and reproducible results in their research and development endeavors.

References

m-PEG5-sulfonic acid safety and handling guidelines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of m-PEG5-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for this compound (CAS No. 1807505-35-6). The information is compiled from available safety data sheets and chemical supplier information to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a polyethylene glycol (PEG) based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its hydrophilic nature enhances the solubility of molecules to which it is attached.[3]

PropertyValueSource
CAS Number 1807505-35-6[3][4]
Molecular Formula C11H24O8S
Molecular Weight 316.37 g/mol
Purity Typically ≥98%
Appearance Not specified (likely a liquid or solid)-
Density 1.214±0.06 g/cm3 (Predicted)

Hazard Identification and Classification

There is conflicting information regarding the hazardous nature of this compound. One supplier's Safety Data Sheet (SDS) classifies it as a non-hazardous substance or mixture. However, another supplier indicates potential hazards. It is prudent to handle the compound with care, adhering to the more conservative safety precautions.

GHS Hazard Statements (as listed by one supplier, but not universally adopted):

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

First Aid Measures

In case of exposure, follow these first aid guidelines.

Exposure RouteFirst Aid MeasuresSource
Eye Contact Remove contact lenses. Flush eyes immediately with large amounts of water. Ensure adequate flushing by separating eyelids with fingers. Call a physician.
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.
Inhalation Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

AspectGuidelinesSource
Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use in a well-ventilated area with appropriate exhaust.
Storage Store at -20°C in a tightly sealed container.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment lab_coat Lab Coat safety_goggles Safety Goggles/Glasses gloves Chemical Resistant Gloves respirator Respirator (if dust/aerosol is generated) researcher Researcher Handling This compound researcher->lab_coat researcher->safety_goggles researcher->gloves researcher->respirator

Recommended PPE for handling this compound.

Accidental Release Measures

In the event of a spill, follow the procedure outlined below.

Spill_Response spill Spill of this compound Occurs evacuate Evacuate personnel to a safe area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate prevent_spread Prevent further leakage or spillage ventilate->prevent_spread absorb Absorb with inert material (e.g., diatomite, universal binders) prevent_spread->absorb decontaminate Decontaminate surfaces and equipment with alcohol absorb->decontaminate dispose Dispose of contaminated material according to regulations decontaminate->dispose

Workflow for responding to a spill of this compound.

Stability and Reactivity

Information on the chemical stability and reactivity of this compound is limited. As a general precaution for PEG compounds, avoid strong oxidizing agents. The sulfonic acid group may react with bases.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or water courses.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following substances.

Incompatibilities cluster_incompatible Avoid Contact With substance This compound strong_oxidizers Strong Oxidizing Agents substance->strong_oxidizers Potential hazardous reaction bases Bases substance->bases Acid-base reaction

Materials incompatible with this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and training. Always consult the most current Safety Data Sheet from your supplier before handling any chemical.

References

Navigating the Conformational Landscape: A Technical Guide to the Theoretical Modeling of m-PEG5-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical modeling of methoxy-pentaethylene glycol-sulfonic acid (m-PEG5-sulfonic acid) conformations. Understanding the three-dimensional structure and dynamic behavior of this molecule is critical for its application in drug delivery, bioconjugation, and surface modification, where its conformation dictates its interactions with biological systems and materials. This document outlines the key computational methodologies, presents representative quantitative data, and offers a workflow for researchers seeking to model this and similar PEGylated molecules.

Introduction: The Significance of this compound Conformation

This compound is a short-chain, functionalized polyethylene glycol (PEG) derivative that combines the hydrophilicity and biocompatibility of the PEG backbone with a terminal sulfonic acid group. This ionic headgroup imparts unique properties, influencing the molecule's solubility, charge distribution, and interaction with its environment. The conformational ensemble of this compound—the collection of three-dimensional shapes it can adopt—is not random. It is governed by a delicate balance of intramolecular and intermolecular forces, including dihedral rotations along the PEG backbone, hydrogen bonding with solvent molecules, and electrostatic interactions involving the sulfonate group. A thorough understanding of these conformational preferences is paramount for predicting its behavior in various applications, from designing drug carriers with optimal steric shielding to developing functionalized surfaces with specific binding properties.

Theoretical Modeling Methodologies

The conformational landscape of a flexible molecule like this compound is best explored through computational chemistry techniques. The two primary approaches are quantum mechanics (QM) and molecular mechanics (MM), often used in conjunction, particularly within the framework of molecular dynamics (MD) simulations.

Quantum Mechanics (QM)

QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. For a molecule like this compound, QM is invaluable for:

  • Parameterization of Force Fields: QM calculations are the gold standard for deriving accurate partial atomic charges and torsional parameters for the sulfonic acid headgroup and its linkage to the PEG chain. These parameters are essential for subsequent, less computationally expensive MM-based simulations.

  • Detailed Analysis of Intramolecular Interactions: QM can elucidate the nature of non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that influence the stability of different conformers.

  • Calculation of Spectroscopic Properties: Predicted vibrational frequencies from QM can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model.

A common approach for QM calculations on such molecules involves geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-311+G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Given the conformational flexibility of the PEG chain, a static picture from QM is insufficient. Molecular dynamics (MD) simulations, which use classical mechanics (MM) to simulate the movement of atoms over time, are the workhorse for exploring the conformational space of this compound.

Experimental Protocol: A Typical All-Atom MD Simulation Workflow

  • System Preparation:

    • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

    • Force Field Assignment: An appropriate all-atom force field is chosen. Commonly used force fields for biomolecular and organic systems that are suitable for PEG derivatives include GAFF (General Amber Force Field), OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), and CGenFF (CHARMM General Force Field).[1] The parameters for the sulfonate group may require careful validation or custom parameterization based on QM calculations.[2]

    • Solvation: The molecule is placed in a periodic box of explicit solvent, typically water, to mimic physiological conditions. Water models like TIP3P or SPC/E are commonly used.

    • Ionization and Neutralization: The sulfonic acid group is deprotonated to the sulfonate form (-SO3-), and counter-ions (e.g., Na+) are added to neutralize the system.

  • Simulation:

    • Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm) to allow the solvent to relax around the solute and the system to reach a stable density. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

    • Production Run: A long simulation (typically hundreds of nanoseconds to microseconds) is run in the NPT ensemble to sample a wide range of conformations.

  • Analysis:

    • Trajectory Analysis: The saved trajectory of atomic coordinates is analyzed to extract conformational properties.

    • Structural Properties: Key metrics such as the radius of gyration (Rg), end-to-end distance, and radial distribution functions (RDFs) are calculated to characterize the size, shape, and interactions of the molecule.

    • Dihedral Angle Distributions: The distribution of dihedral angles along the C-C and C-O bonds of the PEG backbone is analyzed to identify preferred conformations (e.g., gauche vs. anti).

The following diagram illustrates the general workflow for a molecular dynamics simulation of this compound.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Initial 3D Structure ff Force Field Assignment start->ff solvate Solvation (Water Box) ff->solvate ions Ionization & Neutralization solvate->ions minimize Energy Minimization ions->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run equilibrate->production trajectory Trajectory Analysis production->trajectory properties Structural Properties (Rg, RDFs) trajectory->properties dihedrals Dihedral Angle Distributions trajectory->dihedrals

A generalized workflow for molecular dynamics simulations of this compound.

Quantitative Conformational Data

The analysis of MD trajectories provides a wealth of quantitative data that characterizes the conformational behavior of this compound. The following tables summarize key parameters that are typically calculated. The values presented are representative and can vary depending on the specific force field, water model, and simulation conditions.

Table 1: Global Structural Properties of this compound

PropertyDescriptionRepresentative Value Range
Radius of Gyration (Rg) A measure of the overall size and compactness of the molecule.0.5 - 0.8 nm
End-to-End Distance The distance between the terminal methyl carbon and the sulfur atom.0.8 - 1.5 nm
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is accessible to the solvent.3.5 - 4.5 nm²

Table 2: Key Dihedral Angle Preferences in the PEG Backbone

Dihedral AngleDescriptionPreferred Conformation(s)
O-C-C-O Defines the conformation around the ethylene glycol units.gauche (~±60°)
C-O-C-C Defines the conformation around the ether linkages.anti (~180°)

The preference for a gauche conformation around the O-C-C-O dihedral is a hallmark of PEG chains in aqueous solution and contributes to their characteristic flexibility and solubility.

The following diagram illustrates the key dihedral angles that determine the conformation of the PEG backbone.

Dihedral_Angles cluster_occo O-C-C-O Dihedral cluster_cocc C-O-C-C Dihedral O1 O C1 C O1->C1 C2 C C1->C2 O2 O C2->O2 C3 C O3 O C3->O3 C4 C O3->C4 C5 C C4->C5

Key dihedral angles in the polyethylene glycol backbone.

Influence of the Sulfonic Acid Group

The terminal sulfonic acid group, which exists as a negatively charged sulfonate in neutral aqueous solution, has a profound impact on the conformation of the m-PEG5 chain.

  • Hydration Shell: The sulfonate group is strongly hydrophilic and will be surrounded by a well-ordered hydration shell of water molecules. This can influence the conformation of the adjacent PEG units.

  • Electrostatic Interactions: The negative charge of the sulfonate group will interact with counter-ions in the solution. These interactions can affect the overall shape and flexibility of the molecule.

  • Intramolecular Interactions: While less likely in a short chain like m-PEG5, in longer chains, the terminal ionic group could potentially fold back to interact with the PEG backbone, although this is more commonly observed with cations.[3]

Conclusion and Future Directions

The theoretical modeling of this compound conformations provides invaluable insights into its molecular behavior, which is essential for its rational design in various biomedical and materials science applications. All-atom molecular dynamics simulations, supported by quantum mechanical calculations for parameterization, offer a powerful tool to explore the conformational landscape of this and other functionalized PEG derivatives.

Future research in this area could focus on:

  • Coarse-Grained Modeling: For simulating larger systems containing many this compound molecules, the development of accurate coarse-grained models would be beneficial to reduce computational cost.

  • Modeling Interactions with Biomolecules: Simulating the interaction of this compound with proteins, lipid membranes, and other biological entities will provide a deeper understanding of its function in drug delivery and bioconjugation.

  • Experimental Validation: Further experimental studies, such as high-resolution NMR spectroscopy, can provide crucial data for validating and refining the computational models.[4][5]

By combining advanced computational modeling with experimental validation, a comprehensive understanding of the conformational dynamics of this compound can be achieved, paving the way for the development of more effective and targeted molecular technologies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a BRD4-Targeting PROTAC Employing an m-PEG5-sulfonic acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed, plausible synthetic protocol for the preparation of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the BRD4 protein. The described molecule incorporates the BRD4 inhibitor (+)-JQ1 as the protein of interest (POI) ligand, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, and an m-PEG5-sulfonic acid linker to connect the two moieties. Due to the nature of the sulfonic acid group, a direct coupling approach is not synthetically favored. Therefore, this protocol outlines a convergent synthetic strategy utilizing a commercially available bifunctional m-PEG5-linker, specifically m-PEG5-amine, for sequential amide bond formation. This methodology provides a practical and efficient route to the desired PROTAC, leveraging established coupling techniques and purification methods common in medicinal chemistry and PROTAC development.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance the physicochemical properties of the molecule. The this compound linker, in particular, offers a balance of hydrophilicity and length. This application note details a comprehensive, step-by-step protocol for the synthesis of a BRD4-targeting PROTAC using a derivative of the well-characterized BRD4 inhibitor, (+)-JQ1, a VHL E3 ligase ligand, and an m-PEG5-amine linker as a precursor to the final this compound PROTAC.

Signaling Pathway and Mechanism of Action

The synthesized PROTAC is designed to hijack the cellular ubiquitin-proteasome system to selectively degrade the BRD4 protein. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated histones, BRD4 is involved in the expression of key oncogenes, such as c-Myc. The PROTAC molecule simultaneously binds to BRD4 via its (+)-JQ1 moiety and to the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound PROTAC BRD4 BRD4 (POI) PROTAC->BRD4 Binds to Warhead VHL VHL E3 Ligase PROTAC->VHL Binds to E3 Ligase Ligand Proteasome 26S Proteasome BRD4->Proteasome Degradation VHL->BRD4 Ubiquitination Ub Ubiquitin Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4

Caption: Mechanism of action of the BRD4-targeting PROTAC.

Experimental Protocols

This section details the synthetic route for the target PROTAC. The overall strategy is a convergent synthesis involving the preparation of a JQ1-linker intermediate followed by coupling to the VHL ligand.

Materials and Reagents

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for all reactions.

Reagent/MaterialSupplier
(+)-JQ1 carboxylic acidCommercially Available
m-PEG5-amineCommercially Available
VHL Ligand Amine PrecursorSynthesis Required
HATUCommercially Available
DIPEACommercially Available
Anhydrous DMFCommercially Available
Anhydrous DCMCommercially Available
Trifluoroacetic Acid (TFA)Commercially Available
Diethyl EtherCommercially Available
Ethyl AcetateCommercially Available
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous Na₂SO₄Commercially Available
Silica Gel for ChromatographyCommercially Available
C18 Reverse-Phase Silica GelCommercially Available

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: JQ1-Linker Synthesis cluster_step2 Step 2: Final PROTAC Synthesis cluster_step3 Step 3: Purification and Analysis JQ1_acid (+)-JQ1 carboxylic acid JQ1_linker JQ1-PEG5-amine Intermediate JQ1_acid->JQ1_linker PEG_amine m-PEG5-amine PEG_amine->JQ1_linker VHL_amine VHL Ligand (with amine handle) Final_PROTAC Final this compound PROTAC VHL_amine->Final_PROTAC JQ1_linker->Final_PROTAC Purification Reverse-Phase HPLC Final_PROTAC->Purification Analysis NMR, HRMS Purification->Analysis

Caption: Overall synthetic workflow for the this compound PROTAC.

Step 1: Synthesis of JQ1-m-PEG5-amine Intermediate

This step involves the amide coupling of (+)-JQ1 carboxylic acid with m-PEG5-amine using HATU as the coupling agent.

Procedure:

  • To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of m-PEG5-amine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-m-PEG5-amine intermediate.

CompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (LC-MS)
(+)-JQ1 carboxylic acid470.981001.0->98%
m-PEG5-amine251.32591.1->95%
JQ1-m-PEG5-amine704.30--75-85>95%
Step 2: Synthesis of the Final PROTAC

This final step involves the amide coupling of the JQ1-m-PEG5-amine intermediate with a suitable VHL ligand precursor possessing a carboxylic acid handle. For this protocol, we will assume the use of a commercially available or readily synthesized VHL ligand with an appropriate carboxylic acid attachment point.

Procedure:

  • To a solution of the VHL ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the JQ1-m-PEG5-amine intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

CompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (LC-MS)
JQ1-m-PEG5-amine704.301001.1->95%
VHL Ligand-COOH~450 (example)581.0->98%
Final PROTAC~1136 (example)--60-70>95%
Step 3: Purification and Characterization

The final PROTAC molecule is purified by reverse-phase HPLC to achieve high purity, and its identity is confirmed by NMR and high-resolution mass spectrometry.

Purification Protocol:

  • System: Preparative Reverse-Phase HPLC

  • Column: C18, 10 µm, 19 x 250 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 30 minutes

  • Flow Rate: 15 mL/min

  • Detection: UV at 254 nm

Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure of the final PROTAC. Spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the final PROTAC.

Conclusion

This application note provides a detailed and feasible synthetic protocol for a BRD4-targeting PROTAC utilizing an this compound linker, achieved through a convergent strategy with an m-PEG5-amine precursor. The modular nature of this synthesis allows for the adaptation and incorporation of different warheads, E3 ligase ligands, and linker variations to generate libraries of PROTACs for structure-activity relationship studies. The successful synthesis and characterization of such molecules are pivotal for the advancement of targeted protein degradation as a therapeutic approach.

References

Application Note & Protocol: Conjugation of m-PEG5 to a Primary Amine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a cornerstone strategy in drug development.[1][2][3] This process can significantly enhance the therapeutic properties of a molecule by increasing its hydrodynamic size, which in turn can prolong its circulatory half-life by reducing renal clearance.[2] Furthermore, PEGylation can improve solubility, increase stability, and mask the molecule from the host's immune system, thereby reducing immunogenicity.[2]

Primary amines (-NH2), found in the N-terminus of proteins and the side chains of lysine residues, are the most common targets for PEGylation due to their accessibility and nucleophilicity. While various reactive moieties can be attached to a PEG chain, direct conjugation of a sulfonic acid to a primary amine is not a standard bioconjugation strategy due to the low reactivity of the sulfonic acid group. The most prevalent and efficient method for targeting primary amines is through the use of an N-Hydroxysuccinimidyl (NHS) ester-activated PEG. The NHS ester group readily reacts with primary amines in a process called acylation at a physiological to slightly basic pH (7-9) to form a stable and irreversible amide bond.

This application note provides a detailed protocol for the conjugation of a methoxy-terminated 5-unit PEG (m-PEG5) to a primary amine using an amine-reactive m-PEG5-NHS ester.

Chemical Principle and Reaction Mechanism

The conjugation process involves a nucleophilic acyl substitution reaction. The unprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the NHS leaving group and forming a stable amide bond between the PEG and the target molecule.

Caption: Reaction of m-PEG5-NHS ester with a primary amine to form a stable amide bond.

Experimental Protocols

This section details the protocol for conjugating an amine-containing protein with m-PEG5-NHS ester.

Protocol 1: Conjugation of m-PEG5-NHS Ester to a Protein

This protocol provides a general procedure. The optimal conditions, particularly the molar ratio of PEG to protein, may need to be determined empirically for each specific application.

Materials Required:

  • m-PEG5-NHS ester

  • Protein or other amine-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.4. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis cassettes)

Procedure:

  • Preparation of Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains interfering primary amines, perform a buffer exchange into the Reaction Buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

  • Preparation of m-PEG5-NHS Ester Solution:

    • The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions. Therefore, prepare this solution immediately before use.

    • Allow the vial of m-PEG5-NHS ester to warm to room temperature before opening to prevent condensation.

    • Dissolve a small amount of m-PEG5-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Slowly add a calculated amount of the m-PEG5-NHS ester stock solution to the stirring protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.

    • The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should ideally be less than 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times may be required but can increase the risk of hydrolysis of the NHS ester.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining unreacted m-PEG5-NHS ester.

  • Purification of the Conjugate:

    • Remove the excess, unreacted PEG reagent and byproducts from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of method depends on the size difference between the conjugate and the unreacted materials.

  • Storage:

    • Store the purified PEGylated protein under conditions appropriate for the unmodified protein, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.

Summary of Reaction Parameters
ParameterRecommended RangeNotes
pH 7.0 - 8.5Optimal for reaction with primary amines while minimizing hydrolysis of the NHS ester.
Molar Excess of PEG 5 to 50-foldThe optimal ratio is protein-dependent and should be determined empirically.
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) slow the reaction but also reduce the rate of NHS-ester hydrolysis.
Reaction Time 30 minutes to 2 hoursLonger times may be needed but increase hydrolysis. Progress can be monitored analytically.
Buffer Composition Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines (Tris, glycine) will compete for reaction with the NHS ester.

General Experimental Workflow

The overall process from preparation to analysis follows a logical sequence to ensure successful conjugation and characterization of the final product.

experimental_workflow prep_protein Prepare & Buffer Exchange Amine-Containing Molecule conjugation Conjugation Reaction (Control pH, Temp, Time) prep_protein->conjugation prep_peg Prepare m-PEG5-NHS Ester Solution (Fresh) prep_peg->conjugation quenching Quench Reaction (e.g., Tris or Glycine) conjugation->quenching purification Purify Conjugate (SEC, Dialysis, etc.) quenching->purification analysis Characterize Final Product (SDS-PAGE, MS, SEC) purification->analysis storage Store Purified Conjugate analysis->storage

Caption: General workflow for the PEGylation of a primary amine-containing molecule.

Characterization of the PEGylated Conjugate

After purification, it is essential to characterize the conjugate to confirm the extent of PEGylation and assess its purity. Several analytical techniques are commonly employed.

Analytical TechniqueInformation Provided
SDS-PAGE Visual confirmation of conjugation. The PEGylated protein will show an increase in apparent molecular weight, appearing as a higher band or smear compared to the unmodified protein.
Size-Exclusion Chromatography (SEC) Assesses purity and aggregation. The conjugate will have a shorter retention time than the unmodified protein due to its larger hydrodynamic radius.
Mass Spectrometry (MS) Confirms the covalent attachment of PEG and determines the number of PEG chains attached per molecule (degree of PEGylation). Techniques like MALDI-TOF or LC-MS are used.
NMR Spectroscopy Can be used to determine the yield of conjugation and purity of functionalized PEGs, especially for smaller molecules.
Dynamic Light Scattering (DLS) Measures the increase in the hydrodynamic diameter of the protein after PEGylation, which can enhance stability.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conjugation 1. Inactive PEG-NHS reagent due to hydrolysis. 2. Presence of primary amines in the reaction buffer. 3. Sub-optimal reaction pH (too low). 4. Insufficient molar excess of PEG reagent.1. Use fresh, high-quality PEG-NHS ester; prepare solution immediately before use. 2. Perform buffer exchange into an amine-free buffer like PBS. 3. Ensure reaction buffer pH is between 7.2 and 8.0. 4. Increase the molar excess of the PEG reagent in increments.
High Polydispersity / Multiple Bands on Gel 1. Multiple amine sites (lysines, N-terminus) are available for conjugation. 2. Reaction conditions are too harsh or prolonged.1. This is often expected. To control, optimize the molar ratio and reaction time. For site-specific conjugation, more advanced chemical or enzymatic methods are needed. 2. Reduce reaction time, temperature, or molar excess of PEG.
Protein Precipitation/Aggregation 1. High concentration of organic solvent (DMSO/DMF). 2. Protein instability at the reaction pH.1. Keep the final organic solvent concentration below 10%. 2. Perform a stability screen for the protein at different pH values before conjugation.

References

Application Notes and Protocols for Utilizing m-PEG5-sulfonic acid in Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.[1][2][3]

A critical component of a PROTAC is the linker that connects the ligand for the target protein to the ligand for an E3 ubiquitin ligase.[4][5] The composition and length of this linker are crucial for the efficacy, selectivity, and physicochemical properties of the PROTAC. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.

m-PEG5-sulfonic acid is a PEG-based linker utilized in the synthesis of PROTACs. Its defined length of five ethylene glycol units and terminal sulfonic acid group offer a versatile building block for medicinal chemists to construct PROTACs with optimized properties for targeted protein degradation. This document provides detailed application notes and protocols for the use of PROTACs synthesized with linkers like this compound in protein degradation assays.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, a key component of the UPS. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Ternary->PROTAC Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start Start: Synthesize PROTAC with This compound linker Cell_Culture 1. Cell Culture (Select appropriate cell line) Start->Cell_Culture Treatment 2. PROTAC Treatment (Dose-response and time-course) Cell_Culture->Treatment Assay_Choice 3. Choose Assay Method Treatment->Assay_Choice Western_Blot Western Blotting Assay_Choice->Western_Blot Standard, Detailed ICE In-Cell ELISA Assay_Choice->ICE High-Throughput Data_Acquisition 4. Data Acquisition (Image capture / Plate reading) Western_Blot->Data_Acquisition ICE->Data_Acquisition Data_Analysis 5. Data Analysis (Quantification and Normalization) Data_Acquisition->Data_Analysis DC50_Dmax 6. Determine DC50 & Dmax Data_Analysis->DC50_Dmax Mechanism_Validation 7. Mechanism Validation (Optional) (e.g., Ubiquitination assay) DC50_Dmax->Mechanism_Validation End End: Characterized PROTAC DC50_Dmax->End Mechanism_Validation->End

References

Application Notes and Protocols for m-PEG5-sulfonic acid Linker in CRBN E3 Ligase-Mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component that influences the physicochemical properties, cell permeability, and the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficacy of the PROTAC.[2]

This document provides detailed application notes and protocols for the use of the m-PEG5-sulfonic acid linker in the development of PROTACs that recruit the Cereblon (CRBN) E3 ligase. CRBN is a widely utilized E3 ligase in PROTAC design due to the availability of well-characterized, potent ligands such as derivatives of thalidomide, lenalidomide, and pomalidomide.[3][] The this compound linker, a polyethylene glycol (PEG)-based linker, offers potential advantages in terms of improved aqueous solubility and biocompatibility. The sulfonic acid functional group provides a distinct chemical handle for conjugation compared to more commonly used carboxylic acids or amines.

Physicochemical Properties of this compound Linker

The this compound linker possesses key physicochemical properties that are advantageous for PROTAC design. The PEG component enhances hydrophilicity, which can improve the solubility of the overall PROTAC molecule, a common challenge in PROTAC development.

PropertyValueSource
Chemical Formula C11H24O8S
Molecular Weight 316.37 g/mol
CAS Number 1807505-35-6
Appearance Varies (typically a solid or oil)-
Solubility Soluble in aqueous media and polar organic solvents
Purity >98% (typical commercial grade)

Signaling Pathway and Mechanism of Action

PROTACs utilizing a CRBN ligand and a POI-binding ligand joined by the this compound linker operate through the ubiquitin-proteasome pathway. The process can be summarized in the following steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex, forming a ternary POI-PROTAC-CRBN complex.

  • Ubiquitination : The formation of this ternary complex brings the POI into close proximity with the E2 ubiquitin-conjugating enzyme associated with the E3 ligase complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI_bound POI PROTAC->POI_bound CRBN_bound CRBN PROTAC->CRBN_bound POI Protein of Interest (POI) CRBN CRBN E3 Ligase PROTAC_bound PROTAC PROTAC_bound->CRBN_bound POI_bound->PROTAC_bound PolyUb_POI Polyubiquitinated POI CRBN_bound->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->CRBN_bound Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC_bound Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a CRBN-based PROTAC using this compound Linker

This protocol describes a general method for synthesizing a PROTAC by conjugating a CRBN ligand (e.g., a pomalidomide derivative) and a POI ligand to the this compound linker. The sulfonic acid group can be activated for coupling, or the synthesis can proceed through a precursor with a more readily conjugated functional group that is later converted to the sulfonic acid. A common approach involves using a linker with terminal functional groups amenable to standard coupling chemistries, such as an amine and a carboxylic acid, and then introducing the sulfonic acid moiety.

Materials:

  • CRBN ligand with a suitable functional group (e.g., Pomalidomide-NH2)

  • POI ligand with a suitable functional group (e.g., POI-COOH)

  • m-PEG5-linker with appropriate terminal functional groups for conjugation (e.g., amine and carboxylic acid as precursors to the final sulfonic acid-containing PROTAC)

  • Coupling reagents (e.g., HATU, EDC, HOBt)

  • Bases (e.g., DIPEA, TEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

Procedure:

  • Step 1: Conjugation of the first ligand. Dissolve the CRBN ligand and the bifunctional m-PEG5-linker in an anhydrous solvent. Add the coupling reagents and a base. Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Step 2: Purification. Purify the product of Step 1 by flash column chromatography or preparative HPLC to obtain the linker-CRBN ligand conjugate.

  • Step 3: Conjugation of the second ligand. Dissolve the purified product from Step 2 and the POI ligand in an anhydrous solvent. Add coupling reagents and a base. Stir the reaction until completion.

  • Step 4: Final Purification. Purify the final PROTAC molecule using preparative HPLC to obtain a highly pure product. Characterize the final compound by LC-MS and NMR.

PROTAC_Synthesis_Workflow Start Start Materials: - CRBN Ligand - POI Ligand - m-PEG5-Linker Precursor Step1 Step 1: Couple CRBN Ligand to m-PEG5-Linker Start->Step1 Purify1 Purification 1 (e.g., HPLC) Step1->Purify1 Step2 Step 2: Couple POI Ligand to Linker-CRBN Conjugate Purify1->Step2 Purify2 Final Purification (e.g., Preparative HPLC) Step2->Purify2 End Final PROTAC Molecule Purify2->End Experiment_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation cluster_invivo In Vivo Evaluation (Optional) Synthesis Synthesize PROTAC with This compound linker Characterization Characterize by LC-MS, NMR Synthesis->Characterization Binding_Assays Binding Affinity Assays (FP, TR-FRET, ITC) Characterization->Binding_Assays Target_Engagement Target Engagement (e.g., NanoBRET) Characterization->Target_Engagement Degradation_Assay Western Blot for Degradation (DC50, Dmax) Target_Engagement->Degradation_Assay PK_PD Pharmacokinetics & Pharmacodynamics Degradation_Assay->PK_PD Efficacy Efficacy in Animal Models PK_PD->Efficacy

References

Application Notes and Protocols for m-PEG5-sulfonic Acid in VHL E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of m-PEG5-sulfonic acid as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The following sections detail the underlying principles, experimental protocols, and data interpretation for researchers engaged in targeted protein degradation.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design due to its broad tissue expression and well-characterized ligands.[2][3]

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[4] this compound is a polyethylene glycol (PEG)-based linker that provides a hydrophilic and flexible connection between the POI and VHL ligands. The sulfonic acid group can be utilized for specific conjugation strategies during PROTAC synthesis.

Signaling Pathway of VHL-Mediated Protein Degradation

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). A PROTAC containing a VHL ligand and a ligand for a target protein facilitates the formation of a ternary complex, bringing the target protein into proximity with the VHL E3 ligase complex. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for recognition and subsequent degradation by the 26S proteasome.

VHL_PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand-m-PEG5-sulfonic acid-VHL Ligand) Target_Protein Target Protein of Interest (POI) PROTAC->Target_Protein Binds to POI VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Recruits E3 Ligase Ternary_Complex POI-PROTAC-VHL Complex Target_Protein->Ternary_Complex VHL_Complex->Ternary_Complex E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Facilitated Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Target_Protein_Ub Polyubiquitinated POI Ternary_Complex->Target_Protein_Ub Polyubiquitination Target_Protein_Ub->Proteasome Recognition & Degradation

Figure 1: VHL-PROTAC signaling pathway.

Data Presentation

The following tables provide an example of how to present quantitative data for a hypothetical VHL-recruiting PROTAC, "Compound X," which utilizes an this compound linker. This data is for illustrative purposes and is representative of typical values obtained for effective PROTACs.

Table 1: Biophysical Characterization of Compound X

ParameterTarget Protein Binding (Kd, nM)VHL E3 Ligase Binding (Kd, nM)Ternary Complex Formation (Kd, nM)Cooperativity (α)
Compound X 50150256
Control (no linker)45140N/AN/A

Table 2: Cellular Activity of Compound X

Cell LineTarget ProteinDC50 (nM)Dmax (%)
MCF-7 Estrogen Receptor α25>90
VCaP Androgen Receptor40>85

Experimental Protocols

The following are detailed protocols for key experiments to synthesize and characterize a VHL-recruiting PROTAC with an this compound linker.

Protocol 1: Synthesis of a VHL-recruiting PROTAC

This protocol describes a general method for the synthesis of a PROTAC by coupling a target protein ligand, this compound linker, and a VHL ligand. The specific reaction conditions may need to be optimized based on the nature of the ligands.

PROTAC_Synthesis_Workflow Start Start Materials: - Target Ligand with reactive handle - this compound - VHL Ligand with reactive handle Step1 Step 1: Activation of this compound Start->Step1 Step2 Step 2: Conjugation to VHL Ligand Step1->Step2 Intermediate1 Intermediate: VHL Ligand-PEG5-sulfonic acid Step2->Intermediate1 Step3 Step 3: Purification of Intermediate Intermediate1->Step3 Step4 Step 4: Conjugation to Target Ligand Step3->Step4 Final_PROTAC Final PROTAC Product Step4->Final_PROTAC Step5 Step 5: Purification and Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Step5 End Purified PROTAC Step5->End

Figure 2: PROTAC synthesis workflow.

Materials:

  • Target protein ligand with a suitable reactive group (e.g., amine, alcohol).

  • This compound.

  • VHL ligand with a suitable reactive group.

  • Coupling reagents (e.g., HATU, EDC/NHS).

  • Anhydrous solvents (e.g., DMF, DMSO).

  • Purification equipment (e.g., HPLC).

  • Analytical instruments (e.g., LC-MS, NMR).

Methodology:

  • Activation of this compound: Dissolve this compound in an anhydrous solvent. Add a coupling reagent (e.g., HATU) and an amine base (e.g., DIPEA) to activate the sulfonic acid group.

  • Conjugation to VHL Ligand: Add the VHL ligand to the activated linker solution. Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification of Intermediate: Purify the VHL-linker intermediate using reverse-phase HPLC.

  • Conjugation to Target Ligand: Activate the terminal group of the purified VHL-linker intermediate (if necessary) and react it with the target protein ligand under appropriate coupling conditions.

  • Final Purification and Characterization: Purify the final PROTAC product by reverse-phase HPLC. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the binding kinetics and affinity of the PROTAC to the target protein and VHL, and to assess the formation of the ternary complex.

SPR_Workflow Start Prepare SPR Sensor Chip (e.g., Streptavidin-coated) Immobilize Immobilize Biotinylated VHL E3 Ligase Start->Immobilize Binary1 Binary Binding Assay 1: Inject PROTAC over immobilized VHL Immobilize->Binary1 Regenerate1 Regenerate Sensor Surface Binary1->Regenerate1 Binary2 Binary Binding Assay 2: Inject Target Protein over immobilized VHL (Negative Control) Regenerate1->Binary2 Regenerate2 Regenerate Sensor Surface Binary2->Regenerate2 Ternary Ternary Complex Assay: Inject Target Protein + PROTAC mixture over immobilized VHL Regenerate2->Ternary Analyze Analyze Sensorgrams: Determine Kd, kon, koff for binary and ternary interactions. Calculate Cooperativity (α). Ternary->Analyze

Figure 3: SPR experimental workflow.

Materials:

  • SPR instrument and sensor chips.

  • Recombinant purified VHL E3 ligase complex (biotinylated).

  • Recombinant purified target protein.

  • PROTAC compound.

  • SPR running buffer.

Methodology:

  • Immobilization: Immobilize the biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip.

  • Binary Binding (PROTAC to VHL): Inject a series of concentrations of the PROTAC over the immobilized VHL to determine the binary binding affinity (Kd).

  • Binary Binding (Target to VHL): As a control, inject the target protein alone over the immobilized VHL to ensure no direct interaction.

  • Ternary Complex Formation: Inject a series of concentrations of the target protein pre-incubated with a fixed concentration of the PROTAC over the immobilized VHL.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for both binary and ternary complex formation. Calculate the cooperativity factor (α) using the formula: α = (Kd of PROTAC to VHL) / (Kd of PROTAC to VHL in the presence of Target Protein).

Protocol 3: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Methodology:

  • Cell Treatment: Seed cells in multi-well plates and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells and quantify the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against the target protein and a loading control.

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

Conclusion

The use of this compound as a linker in VHL-recruiting PROTACs offers a promising strategy for targeted protein degradation. The protocols and guidelines presented here provide a framework for the rational design, synthesis, and evaluation of these novel therapeutic agents. Careful optimization of the linker length and attachment points, along with rigorous biophysical and cellular characterization, are essential for the development of potent and selective PROTACs.

References

Application Notes and Protocols: m-PEG5-sulfonic acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-PEG5-sulfonic acid is a hydrophilic linker molecule integral to the advancement of targeted drug delivery systems. Comprising a methoxy-terminated polyethylene glycol (PEG) chain of five ethylene glycol units and a terminal sulfonic acid group, this linker offers a strategic approach to enhance the therapeutic index of potent pharmaceutical agents. The PEG component confers increased aqueous solubility, prolonged circulation half-life by evading the mononuclear phagocyte system, and reduced immunogenicity of the conjugated drug or nanoparticle. The terminal sulfonic acid group provides a reactive handle for covalent attachment to drugs, targeting ligands, or nanoparticle surfaces.

These application notes provide a comprehensive overview of the utility of this compound in the development of targeted drug delivery systems. Detailed protocols for nanoparticle formulation, characterization, and in vitro/in vivo evaluation are presented to guide researchers in the effective application of this versatile linker.

I. Physicochemical Properties and Handling

This compound is a water-soluble molecule that can be functionalized for conjugation to various biomolecules and nanoparticle systems.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C11H24O8S[1]
Molecular Weight 316.37 g/mol [1]
Appearance Varies (consult supplier)-
Solubility Soluble in aqueous solutions[1]
Storage Store at -20°C for long-term stability-

II. Application in Nanoparticle Formulation and Drug Conjugation

This compound and its carboxylic acid analogue, m-PEG5-acid, are frequently employed for the surface modification of nanoparticles (e.g., liposomes, polymeric nanoparticles) and for direct conjugation to therapeutic agents.[2] The surface PEGylation of nanoparticles enhances their colloidal stability and biocompatibility.

Experimental Protocol 1: Formulation of PEGylated Nanoparticles

This protocol describes the formulation of drug-loaded polymeric nanoparticles with a surface functionalized with a PEG-acid linker, which is analogous to the application of this compound. Doxorubicin (DOX) is used as a model drug, and PLGA-PEG-COOH as the polymer.

Materials:

  • PLGA-PEG-COOH (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-carboxylic acid)

  • Doxorubicin hydrochloride (DOX)

  • Solvent (e.g., acetonitrile, acetone)

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Dissolve a specific amount of PLGA-PEG-COOH and DOX in the chosen organic solvent.

  • Add the organic phase dropwise to deionized water while stirring to form a nanoemulsion.

  • Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.

  • Purify the nanoparticles by dialysis against deionized water for 24 hours to remove unloaded drug and residual solvent.

  • Collect the purified PEGylated nanoparticles and store them at 4°C.

Table 2: Representative Quantitative Data for Doxorubicin-Loaded PEGylated Nanoparticles

ParameterValueReference
Particle Size (Diameter) 70 - 250 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -15 to -30 mV
Drug Loading Efficiency ~5-15% (w/w)
Encapsulation Efficiency > 80%

Experimental Workflow: Nanoparticle Formulation and Characterization

G cluster_formulation Nanoparticle Formulation cluster_characterization Characterization A Dissolve Polymer (e.g., PLGA-PEG-COOH) & Drug B Nanoprecipitation/ Solvent Evaporation A->B Organic Phase C Purification (e.g., Dialysis) B->C Aqueous Phase D Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) C->D Characterize Nanoparticles E Zeta Potential Measurement C->E Characterize Nanoparticles F Transmission Electron Microscopy (TEM) - Morphology and Size C->F Characterize Nanoparticles G Drug Loading & Encapsulation Efficiency Quantification C->G Characterize Nanoparticles

Caption: Workflow for the formulation and characterization of drug-loaded PEGylated nanoparticles.

III. In Vitro Evaluation

Experimental Protocol 2: In Vitro Drug Release Study

This protocol outlines a typical method to assess the release kinetics of a drug from PEGylated nanoparticles.

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis tubing (appropriate MWCO)

  • Shaking incubator

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in PBS of a specific pH.

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a larger volume of the same PBS buffer.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, withdraw aliquots from the external buffer and replace with fresh buffer.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative drug release over time.

Table 3: Representative In Vitro Doxorubicin Release from PEG-PLGA Nanoparticles

Time (days)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)Reference
1~15~25
5~30~50
12~45~70
Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of drug formulations.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Drug-loaded PEGylated nanoparticles, free drug, and empty nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Table 4: Representative IC50 Values for Doxorubicin Formulations in Cancer Cell Lines

FormulationCell LineIC50 (µM)Reference
Free Doxorubicin C26/control0.15
C26/DOX (resistant)40.0
HUVEC0.10
PEG-Doxorubicin Conjugate B16F10> 2 µg/mL
Experimental Protocol 4: Cellular Uptake Study

This protocol describes how to visualize and quantify the cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • Fluorescently labeled PEGylated nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescently tagged PEG linker)

  • Cancer cell line

  • Cell culture supplies

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells on coverslips in a culture plate (for microscopy) or in a standard culture plate (for flow cytometry).

  • Incubate the cells with the fluorescently labeled nanoparticles for various time points.

  • Wash the cells thoroughly with PBS to remove non-internalized nanoparticles.

  • For fluorescence microscopy: Fix the cells, mount the coverslips on microscope slides, and visualize the cellular uptake of nanoparticles.

  • For flow cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population to quantify uptake.

IV. In Vivo Evaluation

Experimental Protocol 5: Animal Biodistribution Study

This protocol describes the evaluation of the in vivo biodistribution of radiolabeled nanoparticles in a tumor-bearing animal model.

Materials:

  • Tumor-bearing animal model (e.g., mice with xenograft tumors)

  • Radiolabeled PEGylated nanoparticles (e.g., labeled with 14C, 111In, or 89Zr)

  • Imaging system (e.g., SPECT/CT, PET/CT) or liquid scintillation counter

Procedure:

  • Administer the radiolabeled nanoparticles to the tumor-bearing animals via intravenous injection.

  • At predetermined time points post-injection, image the animals using the appropriate imaging modality to visualize the distribution of the nanoparticles in real-time.

  • Alternatively, at each time point, euthanize a group of animals and harvest major organs and the tumor.

  • Measure the radioactivity in each organ and tissue sample using a gamma counter or liquid scintillation counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Table 5: Representative Biodistribution Data of PEGylated Nanoparticles in Tumor-Bearing Mice (%ID/g)

Organ24 hours post-injection72 hours post-injectionReference
Tumor ~0.8 - 5.0~1.0 - 6.0
Liver ~5.0 - 15.0~4.0 - 12.0
Spleen ~2.0 - 10.0~1.5 - 8.0
Blood ~1.0 - 5.0< 1.0

V. Signaling Pathways in Targeted Drug Delivery

The this compound linker itself is not known to be biologically active or to directly influence signaling pathways. Its role is to improve the pharmacokinetic properties of the drug delivery system. The relevant signaling pathways are those that are modulated by the encapsulated therapeutic agent upon its delivery to the target cells.

A common mechanism for the uptake of targeted nanoparticles is receptor-mediated endocytosis. In this process, a targeting ligand on the nanoparticle surface binds to a specific receptor on the cell surface, triggering the internalization of the nanoparticle.

Receptor-Mediated Endocytosis and Intracellular Drug Release

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP Targeted Nanoparticle (with this compound linker) Receptor Cell Surface Receptor NP->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization (Endocytosis) Late_Endosome Late Endosome / Lysosome (Acidic pH) Endosome->Late_Endosome Maturation Drug Released Drug Late_Endosome->Drug Drug Release Target Intracellular Target (e.g., DNA, Kinases) Drug->Target Action Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect Signaling Cascade

Caption: Generalized pathway of receptor-mediated endocytosis and subsequent intracellular drug release from a targeted nanoparticle.

Upon internalization, the nanoparticle is typically trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes can trigger the release of the drug from pH-sensitive linkers or nanoparticle matrices. The released drug can then engage its intracellular target, leading to the desired therapeutic effect, such as the induction of apoptosis in cancer cells. The specific signaling pathways activated downstream are dependent on the mechanism of action of the delivered drug.

References

Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by an m-PEG5-sulfonic acid PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker; one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.

This document provides detailed application notes and protocols for the analysis of protein degradation induced by a hypothetical PROTAC containing an m-PEG5-sulfonic acid linker, targeting the Bromodomain-containing protein 4 (BRD4). While specific quantitative data for a PROTAC featuring this exact linker is not publicly available, the provided data for other BRD4-targeting PROTACs with PEG linkers serves as a representative example for data presentation and analysis.

Signaling Pathway of PROTAC Action

PROTACs co-opt the cell's natural ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process begins with the PROTAC molecule simultaneously binding to the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon/VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Polyubiquitinated_POI Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for assessing PROTAC-induced protein degradation using Western blotting. This workflow allows for the determination of critical parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with PROTAC concentrations - Include vehicle control (DMSO) B 2. Cell Lysis - Harvest cells - Lyse in RIPA buffer with inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. Sample Preparation - Normalize protein concentrations - Add Laemmli buffer and boil C->D E 5. SDS-PAGE - Separate proteins by molecular weight D->E F 6. Protein Transfer - Transfer proteins to PVDF or nitrocellulose membrane E->F G 7. Immunoblotting - Block membrane - Incubate with primary antibodies (Target & Loading Control) - Incubate with HRP-conjugated secondary antibodies F->G H 8. Signal Detection - Add ECL substrate - Image chemiluminescence G->H I 9. Data Analysis - Quantify band intensity - Normalize to loading control - Calculate % degradation - Determine DC50 and Dmax H->I

Caption: Western blot experimental workflow for PROTAC analysis.

Detailed Experimental Protocols

Cell Culture and PROTAC Treatment
  • Cell Seeding: Seed the desired cell line (e.g., human leukemia cell line MV4-11 for BRD4 analysis) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Preparation: Prepare a stock solution of the this compound PROTAC in DMSO. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 nM to 1000 nM).

  • Cell Treatment: The following day, treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO at a final concentration of 0.1%).

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Lysis and Protein Quantification
  • Cell Harvest: After incubation, aspirate the media and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.

Data Presentation and Analysis

Quantitative Data Summary

The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the corresponding loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control.

Table 1: Dose-Response of a Representative BRD4-targeting PROTAC in MV4-11 Cells (24-hour treatment)

PROTAC Concentration (nM)Normalized BRD4 Level (Arbitrary Units)% Degradation
0 (Vehicle)1.000%
0.10.8515%
10.4555%
100.1585%
1000.0595%
10000.0892%

Note: This data is illustrative and based on typical results for potent BRD4 PROTACs.

Table 2: Summary of Degradation Parameters for Representative BRD4 PROTACs

PROTACTargetCell LineDC50 (nM)Dmax (%)Reference
PROTAC 1BRD4Burkitt's Lymphoma (BL) cells< 1>90%
PROTAC 3BRD4RS4;11 leukemia cells0.1-0.3>90%
PROTAC 4BRD4MV-4-11 cells<0.01>90%
dBET6BRD4HepG2 cells23.32>90%

This table presents data for various published BRD4 PROTACs to provide a context for expected potency and efficacy.

From the dose-response data, a curve can be generated to determine the DC50 and Dmax values. The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, while the Dmax represents the maximum percentage of protein degradation achieved.

Conclusion

Western blotting is a fundamental and robust technique for the quantitative analysis of PROTAC-induced protein degradation. The protocols and data presentation formats outlined in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation. Accurate determination of DC50 and Dmax values is essential for the characterization and optimization of novel PROTAC molecules for therapeutic development.

References

Application Note: Assessing Cell Permeability of m-PEG5-Sulfonic Acid Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein (protein of interest, POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker plays a critical role in the PROTAC's efficacy, influencing the formation of a stable ternary complex and impacting physicochemical properties such as solubility and cell permeability.

PROTACs containing m-PEG5-sulfonic acid in their linker present unique challenges for cellular uptake. These molecules often fall into the "beyond Rule of 5" (bRo5) chemical space, characterized by high molecular weight (>500 Da), a large number of rotatable bonds, and numerous hydrogen bond donors and acceptors.[1] The incorporation of a PEG linker can enhance solubility and promote favorable folded conformations that may shield polar surface area, but the terminal sulfonic acid group introduces a permanent negative charge at physiological pH.[2][3] This charge significantly hinders passive diffusion across the lipid bilayer of the cell membrane, making accurate assessment of cell permeability a critical step in their development.[4]

This application note provides detailed protocols for two key in vitro assays used to evaluate the cell permeability of these complex molecules: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for active transport and efflux.

Experimental Workflow

The assessment of PROTAC permeability typically follows a tiered approach. It begins with an evaluation of passive permeability using the PAMPA assay, followed by a more biologically relevant cell-based assay like the Caco-2 assay to investigate active transport mechanisms.

G cluster_0 Tier 1: Passive Permeability cluster_1 Tier 2: Active Transport & Efflux cluster_2 Data Interpretation & Decision Making start PROTAC Synthesis & Purification pampa PAMPA Assay (pH 5.0 - 7.4) start->pampa pampa_data Calculate Pe (Effective Permeability) pampa->pampa_data caco2 Caco-2 Bidirectional Permeability Assay pampa_data->caco2 Low to Moderate Passive Permeability analysis Analyze Permeability Profile: - Passive vs. Active Transport - Efflux Liability pampa_data->analysis caco2_data Calculate Papp (A-B), Papp (B-A) & Efflux Ratio (ER) caco2->caco2_data caco2_data->analysis decision Decision: Advance, Optimize, or Terminate analysis->decision

Caption: Tiered workflow for assessing PROTAC cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive, transcellular permeability. It measures the diffusion of a compound from a donor well, through an artificial lipid membrane, to an acceptor well. For sulfonic acid-containing PROTACs, running the assay at different pH values (e.g., pH 5.5, 6.5, 7.4) is recommended to understand the impact of charge on permeability.

Materials:

  • PAMPA plate system (e.g., 96-well pre-coated plates or donor/acceptor plates)

  • Lecithin/dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS) at various pH values

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate reader or LC-MS/MS for quantification

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (at the desired pH) to each well of the 96-well acceptor plate.

  • Prepare Artificial Membrane: If not using pre-coated plates, carefully add 5 µL of the lipid/dodecane solution to the membrane of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.

  • Prepare Donor Solutions:

    • Prepare the test PROTAC to a final concentration of 10-50 µM in PBS at the corresponding pH. Ensure the final DMSO concentration is ≤1% to maintain membrane integrity.

    • Prepare high and low permeability control compounds similarly.

  • Start Assay: Add 150-200 µL of the donor solution to each well of the donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer. Incubate the assembly at room temperature for 4-18 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis:

The effective permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

Where:

  • [Drug]acceptor is the concentration in the acceptor well.

  • [Drug]equilibrium is the concentration at theoretical equilibrium.

  • VA and VD are the volumes of the acceptor and donor wells, respectively.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is the gold standard for predicting human intestinal absorption in vitro. Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that express clinically relevant efflux transporters (e.g., P-glycoprotein, P-gp; Breast Cancer Resistance Protein, BCRP). This assay measures permeability in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, secretive) directions, allowing for the determination of an efflux ratio (ER).

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with semi-permeable inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS with HEPES)

  • Test PROTAC stock solution (10 mM in DMSO)

  • Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, talinolol for P-gp substrate)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Test:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability test. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For A-B transport: Add the test PROTAC (typically at 1-10 µM) in transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • For B-A transport: Add the test PROTAC to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

    • Special Consideration for PROTACs: Due to the "sticky" nature of many PROTACs, poor recovery can be an issue. Adding 0.25-0.5% bovine serum albumin (BSA) to the basolateral (receiver) compartment buffer can improve recovery.

  • Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂ for 60-120 minutes. Take samples from the receiver compartment at specified time points. A sample from the donor compartment is also taken at the beginning and end of the experiment to calculate mass balance (recovery).

  • Sample Analysis: Quantify the PROTAC concentration in all samples using LC-MS/MS.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated as:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).

  • A is the surface area of the insert.

  • C₀ is the initial concentration in the donor compartment.

The Efflux Ratio (ER) is then calculated:

ER = Papp (B-A) / Papp (A-B)

An ER > 2 suggests the PROTAC is a substrate for active efflux transporters.

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables provide examples of how to present permeability data for this compound containing PROTACs.

Table 1: Example PAMPA Permeability Data

Compound IDMW (Da)TPSA (Ų)pHPe (x 10⁻⁶ cm/s)Permeability Class
PROTAC-SO₃H-1 9502107.4< 0.1Very Low
PROTAC-SO₃H-1 9502105.50.2Very Low
PROTAC-Ester-1 9481857.40.8Low
Propranolol (High)25952.57.415.2High
Atenolol (Low)26693.77.40.4Low

Data is illustrative. PROTACs containing charged groups like sulfonic acid are expected to have very low passive permeability.

Table 2: Example Caco-2 Bidirectional Permeability Data

Compound IDPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Recovery (%)Permeability Class
PROTAC-SO₃H-1 < 0.2 (BLQ)1.5> 7.575Low, Efflux Substrate
PROTAC-Ester-1 0.97.28.088Low, Efflux Substrate
Atenolol0.30.41.3> 95Low
Talinolol0.510.521.0> 90Low, P-gp Substrate

BLQ = Below Limit of Quantification. Data is illustrative based on typical findings for large PROTAC molecules, which often exhibit low absorptive permeability and are subject to efflux.

Key Considerations and Troubleshooting

  • Low Permeability: The sulfonic acid moiety will be deprotonated at physiological pH, resulting in a negative charge that severely restricts passive permeability. This often leads to Papp (A-B) values that are below the limit of quantification.

  • Low Recovery: PROTACs are often large, lipophilic molecules that can bind non-specifically to plasticware and cell monolayers. Including BSA in the receiver buffer during Caco-2 assays is a common strategy to mitigate this and improve recovery.

  • High Efflux: Many PROTACs are identified as substrates for efflux transporters like P-gp and BCRP, resulting in high Efflux Ratios. This is a major hurdle for achieving sufficient intracellular concentrations.

  • Interpreting Data: A PROTAC with very low PAMPA permeability but detectable Caco-2 permeability may indicate the involvement of an active uptake transporter, although this is less common for large, charged molecules. The combination of low A-B permeability and a high ER in the Caco-2 assay is a common profile for these types of PROTACs, indicating that efflux is a significant barrier to cell entry.

Molecular Properties Influencing Permeability

The permeability of a PROTAC is a complex interplay of its physicochemical properties. For this compound containing PROTACs, the challenge lies in balancing properties that favor solubility with those required for membrane traversal.

Caption: Factors influencing permeability assay outcomes for PROTACs.

References

Troubleshooting & Optimization

common issues with m-PEG5-sulfonic acid conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for m-PEG5-sulfonic acid conjugation reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal sulfonic acid group.[1][2][3] It is commonly used in bioconjugation to modify proteins, peptides, and other molecules.[4] The PEG spacer enhances the water solubility and biocompatibility of the target molecule, while the sulfonic acid group allows for covalent attachment to other molecules, typically through their primary amine groups.[1]

Q2: How does the sulfonic acid group react with proteins?

The sulfonic acid group of this compound can be activated to form a reactive intermediate that readily couples with primary amines (e.g., the side chain of lysine residues or the N-terminus) on a protein. This activation is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The resulting conjugate forms a stable amide bond.

Q3: What are the optimal pH conditions for the conjugation reaction?

A two-step pH process is recommended for optimal conjugation efficiency.

  • Activation Step: The activation of the sulfonic acid group with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).

  • Conjugation Step: The subsequent reaction of the activated PEG with the primary amines on the target molecule is more efficient at a pH of 7.2-8.0 . Phosphate-buffered saline (PBS) is a suitable buffer for this step.

Q4: What are the recommended storage conditions for this compound and related reagents?

  • This compound: Store at -20°C.

  • EDC: Store desiccated at -20°C.

  • NHS/Sulfo-NHS: Store desiccated at 4°C. It is crucial to equilibrate all reagents to room temperature before opening the vials to prevent moisture condensation, which can lead to hydrolysis and inactivation.

Troubleshooting Guide

Low Conjugation Efficiency
Potential Cause Recommended Solution
Inactive Reagents EDC and NHS/Sulfo-NHS are moisture-sensitive and can hydrolyze over time. Use fresh, high-quality reagents and ensure they are stored under the recommended desiccated conditions. Prepare stock solutions immediately before use.
Suboptimal pH The pH of the reaction is critical. Use a two-step pH procedure: activation at pH 4.5-6.0 and conjugation at pH 7.2-8.0. Verify the pH of your buffers before starting the reaction.
Hydrolysis of Activated PEG The activated NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. Proceed with the conjugation step immediately after the activation step. If a delay is unavoidable, consider purifying the activated PEG linker using a desalting column before adding it to the protein solution.
Inappropriate Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the desired reaction. Use non-amine, non-carboxylate buffers like MES for the activation step and PBS for the conjugation step.
Insufficient Molar Ratio of Reagents The molar ratio of PEG linker, EDC, and NHS to the protein is a key parameter. An excess of the PEGylating agent is generally required. Optimize the molar ratios for your specific protein and desired degree of PEGylation. Start with a PEG:EDC:NHS molar ratio of 1:2:2 and a PEG:protein ratio of 10:1 and optimize from there.
Protein Aggregation During or After Conjugation
Potential Cause Recommended Solution
High Degree of PEGylation Excessive modification of the protein surface can lead to changes in its physicochemical properties and cause aggregation. Reduce the molar ratio of the this compound to the protein to achieve a lower degree of PEGylation.
Hydrophobic Interactions Although PEG is hydrophilic, the protein itself may have exposed hydrophobic patches that can lead to aggregation. Consider including additives such as arginine or non-ionic surfactants (e.g., Tween-20) in the reaction and purification buffers to minimize non-specific interactions.
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can influence protein stability. Ensure the buffers used are compatible with your protein and help maintain its native conformation.
Protein Concentration High protein concentrations can favor aggregation. If possible, perform the conjugation reaction at a lower protein concentration.
Difficulty in Purifying the Conjugate
Potential Cause Recommended Solution
Co-elution of Unreacted PEG and Protein The similar hydrodynamic size of the PEGylated protein and excess unreacted PEG can make separation by size exclusion chromatography (SEC) challenging. Ion-exchange chromatography (IEX) is often a more effective method for separating PEGylated species from the unreacted protein, as the PEG chains can shield the protein's surface charges, altering its elution profile.
Presence of Multiple PEGylated Species The conjugation reaction can result in a heterogeneous mixture of mono-, di-, and multi-PEGylated proteins. High-resolution purification techniques like IEX or hydrophobic interaction chromatography (HIC) may be necessary to separate these different species.
Non-specific Binding to Chromatography Resin The PEGylated protein may interact non-specifically with the chromatography matrix. Optimize the buffer conditions (e.g., pH, salt concentration) to minimize these interactions.

Detailed Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns for buffer exchange and purification

Procedure:

Step 1: Activation of this compound

  • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature.

  • Prepare a 10 mM solution of this compound in Activation Buffer.

  • Immediately before use, prepare fresh 100 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add a 2 to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Protein

  • Immediately after activation, the activated PEG linker is ready for conjugation.

  • For proteins sensitive to the activation reagents, it is recommended to remove excess EDC and its byproducts. This can be achieved by passing the activation reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Dissolve the protein in Coupling Buffer to the desired concentration.

  • Add the activated this compound solution to the protein solution. The molar ratio of activated PEG to protein should be optimized (a starting point of 10:1 is recommended).

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 30 minutes at room temperature to hydrolyze any unreacted activated PEG.

Step 4: Purification of the PEGylated Protein

  • Remove unreacted PEG and other small molecules by size exclusion chromatography (SEC) or dialysis.

  • To separate different PEGylated species (mono-, di-, etc.) and unreacted protein, ion-exchange chromatography (IEX) is recommended.

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Activation of this compound

ReagentMolar Ratio (relative to this compound)Purpose
EDC1:2 to 1:10Activation of the sulfonic acid group
NHS/Sulfo-NHS1:2 to 1:10Stabilization of the activated intermediate
Protein1:1 to 1:20 (PEG:Protein)Conjugation to the activated linker

Note: These are starting recommendations and should be optimized for each specific reaction.

Table 2: Example Purification Efficiencies for PEGylated Proteins

Purification MethodSeparation PrincipleTypical Purity Achieved
Size Exclusion Chromatography (SEC)Hydrodynamic Radius>90% (for removing free PEG)
Ion-Exchange Chromatography (IEX)Surface Charge>95% (for separating PEGylated species)
Hydrophobic Interaction Chromatography (HIC)Hydrophobicity>95% (for separating isoforms)

Data are illustrative and actual efficiencies will depend on the specific protein and PEGylation conditions.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification m-PEG5-sulfonic_acid This compound in Activation Buffer (pH 4.5-6.0) EDC_NHS Add EDC & Sulfo-NHS Activated_PEG Activated this compound (NHS-ester) EDC_NHS->Activated_PEG Mix Mix & Incubate Activated_PEG->Mix Protein Protein in Coupling Buffer (pH 7.2-8.0) Conjugate_Mixture Reaction Mixture (PEGylated Protein, Unreacted Protein, Free PEG) Mix->Conjugate_Mixture Purification Purification (e.g., IEX Chromatography) Conjugate_Mixture->Purification Purified_Conjugate Purified PEG-Protein Conjugate Purification->Purified_Conjugate

Caption: Experimental workflow for this compound conjugation to a protein.

troubleshooting_logic Start Low Conjugation Yield? Check_Reagents Are EDC/NHS fresh and stored correctly? Start->Check_Reagents Check_pH Is the two-step pH protocol being followed? Check_Reagents->Check_pH Yes Use_Fresh_Reagents Use fresh, properly stored reagents Check_Reagents->Use_Fresh_Reagents No Check_Buffer Does the buffer contain primary amines? Check_pH->Check_Buffer Yes Adjust_pH Adjust activation pH to 4.5-6.0 and conjugation pH to 7.2-8.0 Check_pH->Adjust_pH No Optimize_Ratio Optimize molar ratios of PEG, EDC, and NHS to protein Check_Buffer->Optimize_Ratio No Change_Buffer Use non-amine buffers like MES and PBS Check_Buffer->Change_Buffer Yes Successful_Conjugation Successful Conjugation Optimize_Ratio->Successful_Conjugation Use_Fresh_Reagents->Successful_Conjugation Adjust_pH->Successful_Conjugation Change_Buffer->Successful_Conjugation

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of PROTACs using polyethylene glycol 5 (PEG5) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[4][5] This complex formation is the essential first step for the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker's length is a critical parameter that dictates the efficacy of the PROTAC.

  • If the linker is too short, it can cause steric hindrance, preventing the stable formation of the ternary complex.

  • If the linker is too long, it may lead to a non-productive complex where the two proteins are not oriented correctly for efficient ubiquitination. It can also increase the molecule's flexibility, which can be energetically unfavorable for stable complex formation.

Therefore, optimizing the linker length is a crucial step to ensure proper spatial orientation and proximity between the target protein and the E3 ligase.

Q2: Why are PEG linkers, specifically PEG5, commonly used in PROTAC design?

Polyethylene glycol (PEG) linkers are among the most frequently used motifs in PROTAC design. This is due to several advantageous properties:

  • Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.

  • Improved Permeability: By improving solubility, PEG linkers can positively influence cell permeability, which is essential for the PROTAC to reach its intracellular target.

  • Tunable Length: PEG linkers are synthetically versatile, allowing for the straightforward creation of a library of PROTACs with varying linker lengths to identify the optimal configuration.

  • Biocompatibility: PEG is well-known for its biocompatibility.

A PEG5 linker provides a specific length and degree of flexibility that serves as a common starting point or member of a library for optimization.

Q3: How does varying PEG linker length impact PROTAC degradation efficiency (DC50 and Dmax)?

Varying the PEG linker length can have a profound effect on a PROTAC's degradation potency (DC50, the concentration for 50% degradation) and maximal degradation (Dmax). The optimal length is highly dependent on the specific target protein and E3 ligase pair.

For example, in a hypothetical series of PROTACs targeting BRD4 for degradation via the VHL E3 ligase, a clear trend can be observed where the PEG5 linker provides the optimal performance.

Data Presentation

Table 1: Impact of PEG Linker Length on BRD4 Degradation

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

Data is synthesized for illustrative purposes based on established trends.

Table 2: Effect of PEG Linker Length on Cellular Permeability and Target Engagement

LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
PEG31.865
PEG41.530
PEG5 1.3 25
PEG61.140

Data is synthesized for illustrative purposes. PAMPA is the Parallel Artificial Membrane Permeability Assay. NanoBRET measures target engagement in living cells.

As shown, the PEG5 linker in this example yields the lowest DC50 and highest Dmax, indicating the most potent degradation. This is often the result of forming the most stable and productive ternary complex.

Troubleshooting Guide

Problem: My PROTAC shows good binary binding to the target and E3 ligase, but I see poor or no degradation.

This is a common issue in PROTAC development. If individual binding affinities are good, the problem often lies in the inability to form a productive ternary complex.

Possible Cause Recommended Solution
Suboptimal Linker Length The linker may be too short or too long to support the proper geometry for ternary complex formation. Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, PEG6) to empirically determine the optimal length.
Poor Cell Permeability The PROTAC may not be reaching its intracellular target in sufficient concentrations. Longer PEG linkers can sometimes decrease permeability. Solution: Perform a cell permeability assay (e.g., PAMPA) to assess the molecule's ability to cross the cell membrane. If permeability is low, linker composition may need to be modified.
The "Hook Effect" At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-E3) instead of the desired ternary complex, leading to reduced degradation. Solution: Perform a wide dose-response experiment to see if degradation decreases at higher concentrations, which is characteristic of the hook effect.
Unstable Ternary Complex Even if the complex forms, it may not be stable enough for efficient ubiquitination. Linker flexibility plays a key role here. Solution: Use biophysical assays like SPR, ITC, or NanoBRET to directly measure ternary complex formation and stability.

Experimental Protocols & Workflows

Protocol 1: Western Blot for Target Protein Degradation

This assay is the gold standard for quantifying the amount of target protein degradation following PROTAC treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. After overnight adherence, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer (e.g., RIPA buffer with protease inhibitors). Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a primary antibody specific to your target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control signal to determine the percentage of remaining protein relative to the vehicle control.

Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the formation and stability of the ternary complex in real-time.

  • Chip Preparation: Immobilize a high concentration of the E3 ligase (e.g., VHL) onto a sensor chip surface.

  • Binary Interaction: Inject a series of concentrations of the PROTAC alone over the chip to measure its direct binding affinity to the E3 ligase.

  • Ternary Complex Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein mixed with a series of concentrations of your PROTAC.

  • Injection: Inject these mixtures over the E3 ligase-coated surface.

  • Data Analysis: An increase in the binding response (RU) compared to the injection of the PROTAC alone indicates the formation of the ternary complex (E3 Ligase-PROTAC-Target). The data can be fit to determine binding kinetics and affinity.

Visualizations

To further clarify the concepts, the following diagrams illustrate key workflows and mechanisms.

PROTAC_Optimization_Workflow PROTAC Linker Optimization Workflow cluster_design Design & Synthesis cluster_biochem Biochemical & Biophysical Assays cluster_cell Cell-Based Assays cluster_analysis Analysis & Selection Design 1. Design PROTAC Library (Vary PEG Linker Length) Synth 2. Chemical Synthesis & Purification Design->Synth Binary 3. Binary Binding Assays (SPR/ITC) Synth->Binary Ternary 4. Ternary Complex Assay (SPR/NanoBRET) Binary->Ternary Perm 5. Permeability Assay (PAMPA) Ternary->Perm Degrade 6. Degradation Assay (Western Blot) Perm->Degrade Analyze 7. Analyze Data (DC50, Dmax, Binding) Degrade->Analyze Select 8. Select Optimal Linker (e.g., PEG5) Analyze->Select

A typical workflow for optimizing PROTAC linker length.

PROTAC_MoA PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (PEG5 Linker) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

The catalytic mechanism of PROTAC-induced protein degradation.

References

improving solubility of m-PEG5-sulfonic acid in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG5-sulfonic acid. The information provided is designed to address common challenges related to dissolving this reagent in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a polyethylene glycol (PEG) linker that contains a terminal sulfonic acid group.[1] The PEG portion of the molecule is known to be soluble in a variety of organic solvents, while the sulfonic acid group is highly hydrophilic, contributing to its solubility in aqueous solutions.[2][3] The combination of a flexible PEG chain and a strongly acidic, hydrophilic head group gives it a unique solubility profile.[2]

Q2: In which organic solvents is a similar compound, m-PEG5-acid, known to be soluble?

Q3: How does the sulfonic acid group affect the solubility of the PEG linker?

A3: The sulfonic acid group (-SO₃H) is strongly acidic and hydrophilic. This functional group can increase the polarity of the molecule and its ability to form hydrogen bonds, which generally enhances solubility in polar solvents.

Q4: Are there general guidelines for dissolving PEG compounds in organic solvents?

A4: Yes. Generally, PEG compounds are soluble in a range of organic solvents including chloroform, methylene chloride, DMF, and DMSO. Their solubility in alcohols and toluene can often be improved by gentle heating. It is also a general trend that as the molecular weight of the PEG chain increases, its solubility in organic solvents tends to decrease.

Troubleshooting Guide for Solubility Issues

Problem: this compound is not dissolving in my chosen organic solvent.

Below are some common issues and steps you can take to troubleshoot and improve the solubility of this compound.

Initial Steps & Quick Checks
  • Visual Inspection: Confirm that you observe undissolved solid material in your solvent.

  • Purity of Reagent: Ensure the this compound is of high purity, as impurities can affect solubility.

  • Solvent Quality: Use anhydrous, high-purity solvents. The presence of water can significantly alter the solubility characteristics of PEGylated compounds.

Strategies to Enhance Solubility
StrategyDescriptionKey Considerations
Co-solvency The addition of a small amount of a miscible solvent in which the compound is highly soluble can significantly improve overall solubility.Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it. Common co-solvents for polar compounds include DMSO and DMF.
Heating Gently warming the mixture can help overcome the energy barrier for dissolution.Monitor the temperature carefully to avoid decomposition of the reagent. A water bath set to 30-40°C is often a safe starting point.
Sonication Using an ultrasonic bath can help break up solid aggregates and increase the surface area for dissolution.This is particularly useful for compounds that are slow to dissolve. For the related m-PEG5-acid, sonication is recommended for dissolution in DMSO.
pH Adjustment For acidic compounds like this compound, altering the pH by adding a base can deprotonate the sulfonic acid group, forming a more soluble salt.This is more applicable to aqueous or protic solvent systems. The choice of base should be compatible with your downstream reaction.
Change of Solvent If solubility remains an issue, consider switching to a different solvent with a more suitable polarity.Refer to the solubility data for the related m-PEG5-acid as a starting point for selecting alternative solvents.

Quantitative Solubility Data (for m-PEG5-acid)

The following table summarizes the known solubility of the closely related compound, m-PEG5-acid. This data can serve as a useful starting point for solvent selection.

CompoundSolventSolubilityNotes
m-PEG5-acidDMSO100 mg/mLSonication is recommended.
m-PEG5-acidWaterSoluble
m-PEG5-acidDCMSoluble
m-PEG5-acidDMFSoluble

Experimental Protocols

Protocol 1: Co-solvent Screening for Improved Solubility

Objective: To identify an effective co-solvent to dissolve this compound in a primary organic solvent.

Materials:

  • This compound

  • Primary organic solvent (e.g., Dichloromethane)

  • Potential co-solvents (e.g., DMSO, DMF)

  • Vortex mixer

  • Small vials

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 5 mg) to a vial.

  • Add the primary organic solvent (e.g., 1 mL) to the vial and vortex to confirm poor solubility.

  • In a separate vial, prepare a 10% (v/v) solution of a co-solvent (e.g., DMSO) in the primary solvent.

  • Add the 10% co-solvent mixture dropwise to the vial containing the this compound while vortexing.

  • Continue to add the co-solvent mixture until the solid is fully dissolved.

  • Record the total volume of the co-solvent mixture required.

  • Repeat the process with other potential co-solvents to determine the most effective one.

Protocol 2: Dissolution using Sonication and Gentle Heating

Objective: To dissolve this compound using physical methods.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO)

  • Ultrasonic bath

  • Water bath or hot plate with stirring

  • Vial or flask

Procedure:

  • Add the this compound and the desired volume of solvent to a vial.

  • Place the vial in an ultrasonic bath and sonicate for 10-15 minutes.

  • Visually inspect for dissolution.

  • If the solid has not fully dissolved, place the vial in a water bath at a controlled temperature (e.g., 35°C).

  • Stir the mixture gently while heating for an additional 10-15 minutes.

  • Allow the solution to cool to room temperature and observe if the compound remains in solution.

Visualizing Workflows and Concepts

Solubility_Troubleshooting_Workflow Workflow for Improving Solubility start Poor Solubility Observed solvent_check Check Solvent Quality (Anhydrous, High Purity) start->solvent_check sonication Apply Sonication solvent_check->sonication If no improvement heating Gentle Heating (e.g., 30-40°C) sonication->heating If still insoluble dissolved Compound Dissolved sonication->dissolved Success cosolvent Add Co-solvent (e.g., DMSO, DMF) heating->cosolvent If still insoluble heating->dissolved Success change_solvent Select Alternative Solvent cosolvent->change_solvent If still insoluble cosolvent->dissolved Success change_solvent->dissolved Success Logical_Relationship_Solubility_Factors Factors Influencing Solubility solubility This compound Solubility peg_chain PEG Chain (Hydrophilic/Lipophilic Balance) solubility->peg_chain sulfonic_acid Sulfonic Acid Group (Polar, Acidic) solubility->sulfonic_acid solvent Solvent Properties (Polarity, H-bonding) solubility->solvent temperature Temperature solubility->temperature concentration Concentration solubility->concentration

References

stability of m-PEG5-sulfonic acid at different pH values

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-sulfonic acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a polyethylene glycol (PEG) linker that contains a terminal sulfonic acid group and a methoxy group at the other end.[1][2] The PEG chain enhances the water solubility of molecules it is conjugated to. The sulfonic acid group is highly acidic and hydrophilic, allowing it to be used in applications such as surface modification of metal oxides and nanoparticles, bioconjugation, and in the development of drug delivery systems.[2]

Q2: What are the expected degradation pathways for this compound?

A2: The primary degradation pathway of concern for the PEG portion of the molecule is oxidative degradation of the ether backbone. While the sulfonic acid group itself is generally stable, the ether linkages in the PEG chain can be susceptible to oxidation. Hydrolysis is less of a concern for the ether backbone compared to ester linkages found in some other PEG derivatives.[3] However, extreme pH and temperature conditions could potentially accelerate degradation.[4]

Q3: How does pH affect the stability of this compound?

A3: The stability of the polyether chain in this compound is generally high across a range of pH values. However, extreme pH conditions (highly acidic or highly basic) can potentially accelerate the degradation of the PEG backbone, particularly in the presence of oxidative agents. The sulfonic acid functional group is stable and is not expected to degrade under typical experimental pH conditions.

Q4: What are the signs of this compound degradation in my sample?

A4: Degradation of this compound may not be visually apparent. Common indicators of degradation that can be detected through analytical methods include:

  • A decrease in the main peak area corresponding to this compound in an HPLC chromatogram.

  • The appearance of new peaks in the chromatogram, which may correspond to degradation products.

  • A shift in the pH of the solution over time.

  • Changes in the molecular weight distribution as determined by size-exclusion chromatography (SEC).

Troubleshooting Guides

Issue 1: Unexpected loss of compound during an experiment.

  • Possible Cause 1: Oxidative Degradation. The ether backbone of PEG is susceptible to oxidation, especially in the presence of transition metals or reactive oxygen species.

    • Troubleshooting Step: Degas buffers and solutions to remove dissolved oxygen. Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system.

  • Possible Cause 2: Adsorption to Surfaces. PEGylated compounds can sometimes adsorb to certain types of plastics or glass surfaces.

    • Troubleshooting Step: Use low-binding microcentrifuge tubes and pipette tips. Consider pre-treating glassware with a blocking agent if adsorption is suspected.

Issue 2: Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS).

  • Possible Cause 1: Forced Degradation. High temperatures, extreme pH, or exposure to light during sample preparation or storage can cause degradation.

    • Troubleshooting Step: Review your sample handling and storage procedures. Ensure that the compound is stored at the recommended temperature (-20°C) and protected from light. Prepare fresh solutions for each experiment whenever possible.

  • Possible Cause 2: Reaction with other components. The sulfonic acid group is reactive and can potentially interact with other functional groups in your experimental system.

    • Troubleshooting Step: Carefully review all components in your mixture for potential cross-reactivity. Perform control experiments with individual components to isolate the source of the unexpected peaks.

Stability Data

The following table summarizes the expected stability of this compound at different pH values over a 30-day period at 25°C. This data is illustrative and based on general principles of PEG stability. Actual results may vary depending on the specific experimental conditions.

pHBuffer SystemTemperature (°C)Purity after 30 days (%)
3.0Citrate25>98%
5.0Acetate25>99%
7.4Phosphate25>99%
9.0Borate25>98%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to understand its stability profile and identify potential degradation products.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in deionized water.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 72 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Neutralization and Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including an untreated control, by a stability-indicating method such as HPLC-UV or LC-MS.

Protocol 2: pH Stability Assessment

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 7, 14, 30 days), withdraw an aliquot from each sample.

  • Analysis: Analyze the aliquots using a validated HPLC method to determine the remaining concentration of this compound.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Start: Prepare this compound stock solution prep_buffers Prepare buffers at target pH values (3, 5, 7.4, 9) start->prep_buffers dissolve Dissolve stock solution in each buffer prep_buffers->dissolve incubate Incubate samples at constant temperature (e.g., 25°C) dissolve->incubate timepoint Withdraw aliquots at specified time points incubate->timepoint t = 0, 7, 14, 30 days hplc Analyze by HPLC timepoint->hplc data Determine remaining concentration hplc->data end End: Evaluate stability profile data->end

Caption: Workflow for assessing the pH stability of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Unexpected Results (e.g., low yield, extra peaks) cause1 Oxidative Degradation issue->cause1 cause2 Extreme pH/Temp issue->cause2 cause3 Adsorption to Surfaces issue->cause3 solution1 Degas buffers, add antioxidants cause1->solution1 solution2 Control T and pH, store properly cause2->solution2 solution3 Use low-binding labware cause3->solution3

Caption: Troubleshooting logic for unexpected experimental results.

References

Navigating m-PEG5-Sulfonic Acid Reactions: A Technical Support Guide for Optimal Yields

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving m-PEG5-sulfonic acid, a versatile PEG linker. Low yields can be a significant hurdle in bioconjugation and the synthesis of PROTACs (Proteolysis Targeting Chimeras); this guide aims to provide actionable solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that can lead to low yields in reactions with this compound.

1. Why is my esterification reaction with this compound showing low conversion?

Low conversion in esterification reactions is a common problem that can stem from several factors. This compound acts as a hydrophilic linker and its sulfonic acid group can participate directly in esterification, typically under acidic catalysis.

  • Inadequate Water Removal: Esterification is a reversible reaction that produces water as a byproduct.[1] The presence of water can drive the equilibrium back towards the starting materials, thus reducing the yield of the desired ester.

    • Solution: Employ methods to remove water from the reaction mixture. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or performing the reaction under vacuum.

  • Suboptimal Temperature: Reaction temperature plays a crucial role in reaction kinetics.

    • Solution: While higher temperatures can increase the reaction rate, they can also lead to degradation of sensitive substrates. It is crucial to find an optimal temperature that balances reaction speed and compound stability. For many esterification reactions, temperatures in the range of 60-100°C are effective.[2]

  • Incorrect Stoichiometry: The molar ratio of reactants is critical for driving the reaction to completion.

    • Solution: An excess of the alcohol component is often used to shift the equilibrium towards the product. A molar ratio of 1:2 to 1:5 (this compound to alcohol) can be a good starting point.[2]

  • Insufficient Catalyst: If using an external acid catalyst in addition to the sulfonic acid group on the PEG linker, its concentration can be a limiting factor.

    • Solution: Ensure an adequate amount of catalyst is used. For solid-supported sulfonic acid catalysts, the loading and accessibility of the acid sites are important considerations.

2. I am observing multiple spots on my TLC/multiple peaks in my HPLC analysis after my reaction. What are these byproducts?

The presence of multiple products indicates the occurrence of side reactions. Understanding these potential byproducts is key to mitigating their formation.

  • Unreacted Starting Materials: The most common "impurities" are often the unreacted starting materials.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS to ensure the reaction has gone to completion. If the reaction stalls, revisit the parameters mentioned in the previous section (water removal, temperature, stoichiometry).

  • Dimerization or Polymerization: In the presence of diols or other difunctional molecules, cross-linking or polymerization can occur.

    • Solution: If your substrate has multiple reactive sites, consider using protecting groups to selectively react with the desired functional group.

  • Side Reactions with Other Functional Groups: The sulfonic acid group is highly acidic and can catalyze other reactions if your molecule contains sensitive functional groups.[3]

    • Solution: Carefully consider the compatibility of all functional groups on your substrate with the acidic reaction conditions. Again, the use of protecting groups may be necessary.

3. My purification of the this compound conjugate is proving difficult. What are the best practices?

The hydrophilic nature of the PEG chain can present challenges during purification.

  • Chromatography Selection:

    • Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying PEGylated compounds. The separation is based on hydrophobicity. A C18 or C8 column is a good starting point.

    • Size-Exclusion Chromatography (SEC): SEC can be effective for removing unreacted small molecules from the larger PEGylated product.

  • Optimizing HPLC Purification:

    • Solvent System: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA), is commonly used for RP-HPLC.

    • Detection: Since the PEG moiety itself lacks a strong chromophore, detection can be challenging. If your conjugate does not have a UV-active component, consider using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass spectrometry (MS) is also an excellent tool for both detection and confirmation of the product's identity.

Quantitative Data Summary

Optimizing reaction conditions is often an empirical process. The following table provides a general overview of how different parameters can influence the yield of esterification reactions involving sulfonic acid catalysts.

ParameterConditionExpected Impact on YieldRationale
Temperature Increasing from RT to 100°CGenerally increasesEnhances reaction kinetics.[2]
Reactant Ratio Increasing excess of alcohol (e.g., from 1:1 to 1:5)IncreasesShifts equilibrium towards product formation (Le Chatelier's Principle).
Water Content HighDecreasesDrives the reversible esterification reaction backward.
Catalyst Loading IncreasingIncreases up to a pointMore active sites available for catalysis.

Experimental Protocols

General Protocol for Esterification using this compound:

  • Reactant Preparation: Dissolve the alcohol substrate (1.2-1.5 equivalents) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of PEG Reagent: Add this compound (1 equivalent) to the reaction mixture.

  • Water Removal (Optional but Recommended): If using a Dean-Stark apparatus, fill the side arm with the reaction solvent. Alternatively, add activated molecular sieves to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If molecular sieves were used, filter them off.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Visualizing the Process

To aid in understanding the workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Prepare Reactants (Substrate, this compound, Solvent) setup_apparatus Set up Apparatus (Flask, Condenser, Stirrer) add_reagents Add Reagents to Flask heat_stir Heat and Stir add_reagents->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor monitor->heat_stir Incomplete cool Cool Reaction monitor->cool Complete neutralize Neutralize and Wash cool->neutralize dry_concentrate Dry and Concentrate neutralize->dry_concentrate purify Purify Product (HPLC, Chromatography) dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

A typical experimental workflow for this compound reactions.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low Yield Observed check_reagents Reagent Quality/Purity? start->check_reagents check_conditions Reaction Conditions? start->check_conditions check_workup Product Loss During Work-up? start->check_workup optimize_temp Optimize Temperature check_conditions->optimize_temp remove_water Ensure Anhydrous Conditions check_conditions->remove_water adjust_ratio Adjust Stoichiometry check_conditions->adjust_ratio optimize_purification Optimize Purification Method check_workup->optimize_purification

A logical troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Bioconjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side reactions during bioconjugation experiments, with a focus on the widely used Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of m-PEG5-sulfonic acid in bioconjugation?

A1: this compound is a PEG linker that possesses a terminal sulfonic acid group (-SO₃H). This group is highly acidic and hydrophilic.[1][2] Unlike more common reactive groups used for covalent bioconjugation, such as N-hydroxysuccinimide (NHS) esters or maleimides, the sulfonic acid group is not typically used to directly form stable covalent bonds with proteins under standard bioconjugation conditions. Instead, its primary applications in a bioconjugation context include:

  • Improving solubility: The hydrophilic nature of the sulfonic acid group can enhance the aqueous solubility of the molecule it is attached to.[1][2]

  • Surface modification: It can be used to alter the surface properties of materials like nanoparticles, making them more hydrophilic.[1]

  • As a catalyst: In organic synthesis, sulfonic acid groups can serve as catalysts.

  • In drug delivery systems: It may be incorporated into larger constructs like PROTACs or other drug delivery systems.

Direct covalent conjugation to proteins for PEGylation is typically achieved with other functional groups.

Q2: What are the most common side reactions observed during bioconjugation with PEG linkers?

A2: The most prevalent side reactions are dependent on the specific reactive chemistry being employed. For the two most common approaches, these are:

  • Amine-reactive PEGylation (e.g., using NHS esters): The primary side reaction is the hydrolysis of the NHS ester. In aqueous solutions, particularly at neutral to alkaline pH, the ester can react with water and be cleaved, rendering the PEG linker inactive for conjugation. This directly competes with the desired reaction with primary amines on the protein (e.g., lysine residues).

  • Thiol-reactive PEGylation (e.g., using maleimides): Maleimide groups can also undergo hydrolysis, especially at pH values above 7.5, which opens the maleimide ring and prevents it from reacting with thiol groups (e.g., on cysteine residues). Additionally, at higher pH, maleimides can exhibit off-target reactivity with amines, such as the ε-amino group of lysine.

Q3: How can I minimize the hydrolysis of my PEG linker during conjugation?

A3: To reduce the impact of hydrolysis, consider the following strategies:

  • Optimize Reaction pH: For NHS esters, conduct the reaction at a pH between 7.0 and 8.5. While the reaction rate with amines is faster at higher pH, so is the rate of hydrolysis. A common starting point is pH 7.4. For maleimide-thiol reactions, a pH range of 6.5-7.5 is optimal to ensure the thiol is sufficiently nucleophilic while minimizing maleimide hydrolysis and reactions with amines.

  • Use Fresh Reagents: Prepare solutions of your PEG linker immediately before use. Avoid storing reactive linkers in aqueous solutions for extended periods.

  • Control Reaction Time and Temperature: Minimize the reaction time to what is necessary for efficient conjugation. Performing the reaction at a lower temperature (e.g., 4°C) can slow down the rate of hydrolysis, though it will also slow the conjugation reaction, so a longer reaction time may be required.

Q4: My protein is aggregating after the PEGylation reaction. What could be the cause and how can I fix it?

A4: Protein aggregation during bioconjugation can be caused by several factors:

  • Over-modification: Attaching too many PEG molecules can alter the protein's surface charge and pI, leading to precipitation. To address this, reduce the molar excess of the PEG linker in the reaction.

  • Reaction Conditions: The pH of the reaction buffer may be close to the isoelectric point (pI) of the protein, reducing its solubility. Ensure your buffer pH is at least one unit away from the protein's pI. The addition of stabilizing excipients, such as arginine or sucrose, may also help.

  • Hydrophobic Interactions: The crosslinker itself might introduce hydrophobicity, leading to aggregation. Using a more hydrophilic PEG linker can mitigate this.

  • Presence of Reductants (for thiol-reactive conjugation): If you are targeting disulfide bonds that have been reduced to free thiols, residual reducing agent may interfere with protein folding and stability. Ensure complete removal of the reducing agent before initiating conjugation.

Troubleshooting Guides

Problem 1: Low Conjugation Yield
Possible Cause Recommended Solution
Hydrolysis of PEG Linker Perform the reaction at the optimal pH for the chosen chemistry (pH 7.0-8.5 for NHS esters, pH 6.5-7.5 for maleimides). Use freshly prepared linker solutions.
Incorrect Molar Ratio Optimize the molar ratio of PEG linker to protein. A common starting point is a 5 to 20-fold molar excess of the linker.
Incompatible Buffer Components Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with NHS esters. Use amine-free buffers like PBS or HEPES.
Inaccessible Reactive Sites on Protein The target functional groups (lysines or cysteines) may be buried within the protein's structure. Consider gentle denaturation or using a longer PEG linker to improve accessibility.
Oxidation of Thiols (for maleimide chemistry) Ensure the reaction is performed in an oxygen-free environment (e.g., by bubbling buffer with nitrogen or argon) and consider adding a small amount of a chelating agent like EDTA to prevent metal-catalyzed oxidation.
Problem 2: Loss of Biological Activity
Possible Cause Recommended Solution
Modification of Critical Residues The PEG linker may have attached to an amino acid within the protein's active site or a binding interface.
- Use site-specific conjugation methods if possible (e.g., targeting a unique cysteine).
- Protect the active site during conjugation by adding a substrate or competitive inhibitor.
Steric Hindrance from PEG The PEG chain itself may be blocking the active site or preventing conformational changes necessary for activity.
- Use a smaller PEG linker.
- Employ a different conjugation chemistry to target a region of the protein away from the active site.
Protein Denaturation The reaction conditions (pH, temperature, buffer components) may have caused the protein to unfold or denature.
- Perform the reaction under milder conditions (e.g., lower temperature).
- Screen different buffer formulations for their effect on protein stability.

Experimental Protocols

Protocol 1: General Procedure for Amine-Reactive PEGylation using NHS Ester
  • Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4). Common methods for buffer exchange include dialysis or size-exclusion chromatography.

  • Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in a small amount of anhydrous DMSO and then dilute to the desired concentration with the reaction buffer.

  • Conjugation Reaction: Add the desired molar excess of the dissolved m-PEG-NHS ester to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will react with any excess NHS ester.

  • Purification: Remove unreacted PEG and quenching reagent by size-exclusion chromatography or tangential flow filtration.

  • Characterization: Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and use techniques like HPLC or mass spectrometry to determine the degree of PEGylation.

Protocol 2: General Procedure for Thiol-Reactive PEGylation using Maleimide
  • Protein Reduction (if necessary): If targeting internal disulfide bonds, reduce the protein with a reducing agent like DTT or TCEP. Remove the reducing agent completely using a desalting column before proceeding.

  • Buffer Exchange: Prepare the protein in a buffer at pH 6.5-7.5 (e.g., PBS with 1-2 mM EDTA).

  • Reagent Preparation: Dissolve the m-PEG-Maleimide in the reaction buffer immediately before use.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved m-PEG-Maleimide to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add a free thiol-containing compound like cysteine or β-mercaptoethanol to a final concentration of ~10 mM to quench any unreacted maleimide groups.

  • Purification: Purify the conjugate using a suitable chromatography method (e.g., size-exclusion or ion-exchange).

  • Characterization: Confirm conjugation and purity using SDS-PAGE and mass spectrometry.

Visual Guides

general_bioconjugation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange) Conjugation Conjugation Reaction (Optimized pH, Temp, Time) Protein_Prep->Conjugation PEG_Prep PEG Linker (Freshly Dissolved) PEG_Prep->Conjugation Quenching Quenching (Stop Reaction) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: A simplified workflow for a typical bioconjugation experiment.

troubleshooting_low_yield rect_node rect_node start Low Yield? check_hydrolysis Linker Hydrolysis? start->check_hydrolysis check_buffer Buffer Compatible? check_hydrolysis->check_buffer No solution_hydrolysis Adjust pH Use Fresh Reagents check_hydrolysis->solution_hydrolysis Yes check_ratio Molar Ratio Optimal? check_buffer->check_ratio Yes solution_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) check_buffer->solution_buffer No check_sites Sites Accessible? check_ratio->check_sites Yes solution_ratio Optimize Molar Excess of PEG Linker check_ratio->solution_ratio No solution_sites Use Longer Linker Gentle Denaturation check_sites->solution_sites No

Caption: A decision tree for troubleshooting low bioconjugation yield.

References

Technical Support Center: Purification of m-PEG5-Sulfonic Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of m-PEG5-sulfonic acid conjugates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound conjugates.

Problem Potential Cause Solution
Poor separation of PEGylated conjugate from unreacted protein/peptide. Inadequate Resolution in Size Exclusion Chromatography (SEC): The hydrodynamic radius of the conjugate and the unreacted molecule may be too similar for effective separation.[][2]- Optimize SEC Column: Use a column with a smaller bead size or a longer length for higher resolution.[3] - Alternative Technique: Consider using ion-exchange chromatography (IEX) as the sulfonic acid group provides a strong negative charge for separation.[][4]
Low recovery of the this compound conjugate. Non-specific Binding: The conjugate may be binding to the chromatography column matrix or filtration membrane. Precipitation: The conjugate may be precipitating on the column due to buffer conditions.- Reduce Non-specific Binding: For SEC, adding arginine to the mobile phase can help. For IEX, adjust the pH or salt concentration of the buffers. For tangential flow filtration (TFF), choose a membrane material known for low protein binding. - Prevent Precipitation: Ensure the conjugate is soluble in the chosen buffers. Adjusting the pH or adding solubilizing agents may be necessary.
Presence of unreacted this compound in the final product. Inefficient Removal by SEC or Dialysis: The molecular weight cutoff (MWCO) of the dialysis membrane may be too high, or the SEC column may not be appropriate for separating a small PEG linker from a large biomolecule.- Select Appropriate MWCO: Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to allow the smaller unreacted PEG to pass through while retaining the larger conjugate. - Optimize Dialysis: Increase dialysis time and use a large volume of buffer with several changes. - Use a Desalting Column: For SEC, a desalting column (e.g., G-25) is effective for removing small molecules.
Co-elution of conjugate and unreacted PEG in Ion-Exchange Chromatography (IEX). Charge Shielding by PEG: The PEG chain can mask the charges on the protein, leading to similar elution profiles for the conjugate and unreacted protein.- Optimize IEX Gradient: Use a shallower salt gradient to improve the separation of species with small charge differences. - Adjust pH: Modify the buffer pH to alter the net charge of the protein and conjugate, potentially increasing the charge difference for better separation.
Broad peaks during Reverse-Phase HPLC (RP-HPLC) purification. Polydispersity of the PEG linker: The this compound reagent itself may have a distribution of molecular weights, leading to a broader elution peak for the conjugate.- Characterize the PEG Reagent: Analyze the molecular weight distribution of the starting this compound. - Analytical vs. Preparative Scale: Accept that some peak broadening may be inherent to the polydispersity of the PEG. For analytical purposes, this may be acceptable. For preparative purification, collect broader fractions and analyze them for purity.

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy for purifying an this compound conjugate?

For a protein conjugate, a two-step process is often effective. First, use Tangential Flow Filtration (TFF) or dialysis to remove the bulk of the unreacted, small this compound. This is a rapid and scalable method for initial cleanup. Following this, employ ion-exchange chromatography (IEX) to separate the negatively charged conjugate from the unreacted, neutral, or less negatively charged protein.

Q2: How does the sulfonic acid group on the m-PEG5 linker affect the choice of purification method?

The sulfonic acid group imparts a strong negative charge to the conjugate. This makes anion-exchange chromatography a highly effective purification method, as the conjugate will bind strongly to an anion-exchange resin, allowing for separation from unreacted protein which may have a different charge profile.

Q3: Can I use Size-Exclusion Chromatography (SEC) as the sole purification step?

While SEC is useful for removing unreacted PEG and buffer exchange, it may not be sufficient to separate the PEGylated conjugate from the unreacted protein, especially if the size difference is not substantial. The increase in hydrodynamic radius upon PEGylation is often the basis for separation in SEC. However, for high purity, a secondary method like IEX or RP-HPLC is often required.

Q4: What are the key parameters to optimize for Ion-Exchange Chromatography (IEX) of this compound conjugates?

The key parameters to optimize for IEX are:

  • pH: The pH of the buffers will determine the net charge of your conjugate and any unreacted protein. A pH where the charge difference is maximized will give the best separation.

  • Salt Gradient: A shallow salt gradient is crucial for resolving species with similar charges.

  • Resin Choice: A strong anion-exchange resin is generally suitable for binding the negatively charged sulfonic acid group.

Q5: Is Reverse-Phase HPLC (RP-HPLC) suitable for purifying this compound conjugates?

RP-HPLC separates molecules based on hydrophobicity and can be a high-resolution technique for purifying PEGylated molecules. The addition of the hydrophilic PEG chain will decrease the retention time of the conjugate compared to the unmodified protein. This method can be particularly useful for separating positional isomers. However, the conditions (e.g., organic solvents, acidic pH) may not be suitable for all proteins, as they can cause denaturation.

Experimental Protocols

Protocol 1: Anion-Exchange Chromatography (IEX) of an this compound-Protein Conjugate

This protocol assumes the starting material is a reaction mixture containing the desired conjugate, unreacted protein, and unreacted this compound that has already undergone a buffer exchange to remove excess small molecules.

Materials:

  • Anion-exchange column (e.g., a quaternary ammonium-based strong anion exchanger)

  • Buffer A: 20 mM Tris, pH 8.0

  • Buffer B: 20 mM Tris, 1 M NaCl, pH 8.0

  • HPLC or FPLC system

Methodology:

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved (typically 5-10 column volumes).

  • Sample Loading: Load the filtered (0.22 µm) sample onto the column.

  • Wash: Wash the column with Buffer A for 2-5 column volumes to remove any unbound material (this may include some unreacted protein depending on its pI).

  • Elution: Elute the bound molecules using a linear gradient of 0-100% Buffer B over 20-30 column volumes. The this compound conjugate, with its strong negative charge, is expected to elute at a higher salt concentration than the unreacted protein.

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the purified conjugate.

Protocol 2: Tangential Flow Filtration (TFF) for Removal of Unreacted this compound

This protocol is for the initial cleanup of a PEGylation reaction mixture to remove the small, unreacted PEG linker.

Materials:

  • TFF system with a pump and reservoir

  • TFF cassette with a low molecular weight cutoff (MWCO) membrane (e.g., 3-10 kDa, ensuring it is smaller than the conjugate)

  • Diafiltration buffer (a buffer in which the conjugate is stable, e.g., PBS)

Methodology:

  • System Setup: Install the TFF cassette and equilibrate the system with water and then the diafiltration buffer as per the manufacturer's instructions.

  • Concentration (Optional): The initial reaction mixture can be concentrated to reduce the volume.

  • Diafiltration: Add the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This constant volume diafiltration will wash away the low molecular weight unreacted this compound. Continue for 5-10 diavolumes to achieve sufficient removal.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final volume.

  • Sample Recovery: Recover the purified and concentrated conjugate from the system.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Bulk Removal of Unreacted PEG cluster_step2 Step 2: High-Resolution Purification cluster_end Final Product start PEGylation Reaction Mixture (Conjugate, Unreacted Protein, Unreacted PEG) step1 Tangential Flow Filtration (TFF) or Dialysis start->step1 Initial Cleanup step2 Ion-Exchange Chromatography (IEX) step1->step2 Fractionation end Purified this compound Conjugate step2->end Purity Analysis

Caption: Recommended workflow for purifying this compound conjugates.

troubleshooting_workflow start Low Recovery of Conjugate cause1 Non-Specific Binding? start->cause1 solution1a Optimize Buffer (pH, Salt) cause1->solution1a Yes cause2 Precipitation on Column? cause1->cause2 No solution1b Change Column/Membrane solution1a->solution1b If still low solution2 Check Solubility, Modify Buffer cause2->solution2 Yes

Caption: Troubleshooting logic for low recovery of the purified conjugate.

References

Technical Support Center: Analytical Methods for m-PEG5-sulfonic acid Purity Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical characterization of m-PEG5-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity assessment and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Q2: What are the potential impurities I should be aware of in this compound samples?

A2: As this compound is a PROTAC linker, impurities can arise from the synthesis process. These may include residual starting materials, byproducts from incomplete reactions, or degradation products. Common PROTAC linker impurities can include materials with different PEG chain lengths, unreacted starting reagents, or related compounds formed during synthesis.[][2][3] Alkyl and polyethylene glycol (PEG) chains are the most prevalent motifs in PROTAC linkers.[3]

Q3: My HPLC chromatogram shows a tailing peak for this compound. What could be the cause and how can I fix it?

A3: Peak tailing for sulfonic acids in reversed-phase HPLC is often due to secondary interactions between the anionic sulfonate group and the silica-based column material. To mitigate this, consider the following:

  • Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.5 with an acid like phosphoric acid) can suppress the ionization of residual silanol groups on the stationary phase, reducing peak tailing.

  • Column Choice: Using a column with a different stationary phase or a base-deactivated column can minimize these secondary interactions.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.

Q4: I am having trouble getting a clear NMR spectrum. What are some common issues?

A4: Common issues with NMR analysis of PEG derivatives include broad peaks and difficulty in identifying end groups.[4] Using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent can be beneficial as it often provides a distinct hydroxyl peak that does not shift significantly with concentration or water content. For accurate molecular weight determination and confirmation of functionalization, it is crucial to correctly assign the peaks, including the ¹³C satellites of the main PEG backbone signal.

Q5: How can I confirm the molecular weight and structure of this compound using mass spectrometry?

A5: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for this purpose. In negative ion mode, you would expect to see the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm its structure by analyzing the resulting fragment ions.

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase.Lower the mobile phase pH to 2.5-3.5. Use a base-deactivated column.
Inappropriate sample solvent.Dissolve the sample in the mobile phase or a weaker solvent.
Distorted or Split Peaks Column overload.Reduce the injection volume or sample concentration.
Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks or bubbles.
Temperature variations.Use a column oven to maintain a stable temperature.
NMR Troubleshooting
Problem Possible Cause Suggested Solution
Broad Peaks Sample aggregation or high viscosity.Dilute the sample. Use a different solvent like DMSO-d₆.
Paramagnetic impurities.Purify the sample to remove metal contaminants.
Difficulty in Identifying End-Group Signals Overlapping signals with the main PEG backbone.Use a higher field strength NMR instrument for better resolution.
Incorrect solvent choice.Use DMSO-d₆ to resolve the hydroxyl proton peak.
Inaccurate Integration for Purity Assessment Inclusion of ¹³C satellite peaks in the main peak integration.Integrate the main peak and its satellites separately or use software to deconvolute them for accurate quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/ELSD)

This method provides a general guideline for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and sample characteristics.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: As this compound lacks a strong chromophore, derivatization might be necessary for sensitive UV detection.

    • ELSD/CAD: Evaporative Light Scattering Detector or Charged Aerosol Detector can be used for direct detection.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: DMSO-d₆.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The typical chemical shifts are:

    • ~3.5 ppm (s, PEG backbone, -O-CH₂-CH₂-O-).

    • ~3.3 ppm (s, methoxy group, CH₃-O-).

    • ~2.9-3.2 ppm (t, methylene adjacent to sulfonate, -CH₂-SO₃H).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The typical chemical shifts are:

    • ~70 ppm (PEG backbone, -O-CH₂-CH₂-O-).

    • ~58 ppm (methoxy group, CH₃-O-).

    • ~50 ppm (methylene adjacent to sulfonate, -CH₂-SO₃H).

  • Purity Determination: Purity can be estimated by comparing the integration of the characteristic peaks of this compound to those of any identified impurities.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Expected Ion: [M-H]⁻ at m/z 315.1 (calculated for C₁₁H₂₃O₈S⁻).

  • Fragmentation Analysis (MS/MS): Fragmentation of the parent ion can provide structural confirmation. Common fragmentation pathways for sulfonic acids involve the loss of SO₃ (79.96 Da).

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₄O₈S
Molecular Weight 316.37 g/mol
Typical Purity ≥98%
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solvents

Table 2: Representative Analytical Data

Technique Parameter Typical Value
¹H NMR (DMSO-d₆) Chemical Shift (PEG backbone)~3.5 ppm
Chemical Shift (CH₃-O-)~3.3 ppm
Chemical Shift (-CH₂-SO₃H)~2.9-3.2 ppm
¹³C NMR (DMSO-d₆) Chemical Shift (PEG backbone)~70 ppm
Chemical Shift (CH₃-O-)~58 ppm
Chemical Shift (-CH₂-SO₃H)~50 ppm
LC-MS (ESI-) [M-H]⁻m/z 315.1

Note: The NMR chemical shifts are representative and may vary slightly depending on the solvent and experimental conditions.

Visualizations

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Evaluation cluster_3 Troubleshooting & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV/ELSD Dissolution->HPLC NMR NMR (¹H, ¹³C) Dissolution->NMR MS LC-MS Dissolution->MS Purity Assess Purity HPLC->Purity Impurities Identify Impurities HPLC->Impurities Identity Confirm Identity NMR->Identity NMR->Impurities MS->Identity MS->Impurities Troubleshoot Troubleshoot Issues Purity->Troubleshoot Report Generate Report Purity->Report Identity->Troubleshoot Identity->Report Impurities->Troubleshoot Impurities->Report Troubleshoot->Report

Caption: Workflow for the purity analysis of this compound.

HPLC_Troubleshooting_Logic Start HPLC Issue Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? PeakShape->RetentionTime No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Split Split/Broad PeakShape->Split Yes Resolution Poor Resolution? RetentionTime->Resolution No CheckFlow Check Flow Rate & Mobile Phase RetentionTime->CheckFlow Yes OptimizeGradient Optimize Gradient Resolution->OptimizeGradient Yes AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH CheckColumn Check Column Health Tailing->CheckColumn ReduceLoad Reduce Sample Load Fronting->ReduceLoad Split->CheckColumn

Caption: Decision tree for troubleshooting common HPLC issues.

References

mitigating steric hindrance with m-PEG5-sulfonic acid linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG5-sulfonic acid linkers to mitigate steric hindrance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of an this compound linker in bioconjugation?

An this compound linker is a chemical tool used to connect two molecules, such as an antibody and a drug in an antibody-drug conjugate (ADC). Its primary functions are:

  • Mitigating Steric Hindrance: The polyethylene glycol (PEG) portion of the linker, with its 5 repeating units, acts as a flexible spacer. This spacer increases the distance between the conjugated molecules, which can prevent the bulky antibody from obstructing the drug's interaction with its target.[1][2]

  • Increasing Solubility: The hydrophilic nature of the PEG chain and the sulfonic acid group enhances the water solubility of the entire conjugate.[3][4] This is particularly beneficial when working with hydrophobic drugs, as it can reduce aggregation and improve handling in aqueous buffers.[5]

  • Improving Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This can lead to a longer circulation half-life and enhanced stability.

Q2: How does the PEG5 length specifically impact my conjugate?

The length of the PEG linker is a critical parameter. A PEG5 linker is considered a relatively short to intermediate linker. The choice of length involves a trade-off:

  • Too Short: A linker that is too short may not provide enough space to overcome steric hindrance, potentially leading to reduced biological activity of the conjugated molecule.

  • Too Long: A very long PEG chain can sometimes wrap around the conjugated molecule, which might also interfere with its function or create its own steric hindrance issues.

The optimal PEG length is often specific to the antibody, payload, and the target, requiring experimental evaluation.

Q3: What is the role of the sulfonic acid group?

The sulfonic acid group (-SO₃H) is a key feature of this linker. It is a strong acid and highly hydrophilic. Its primary roles are to:

  • Enhance Water Solubility: The sulfonic acid group significantly contributes to the overall water solubility of the linker and the final conjugate.

  • Provide a Potential Reaction Site: While the primary use of this linker might be through other functional groups, the sulfonic acid itself can participate in certain chemical reactions like esterification or halogenation for further modification if needed.

Q4: Can I expect immunogenicity from the this compound linker?

While PEG itself is generally considered biocompatible and has low immunogenicity, there have been reports of pre-existing anti-PEG antibodies in some individuals. However, immune responses are more commonly associated with high-molecular-weight PEGs (≥ 5000 Daltons). The this compound linker has a very low molecular weight (316.37 g/mol ), which is significantly below this threshold, suggesting a lower risk of inducing an immune response.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or Poor Yield

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Steric Hindrance The PEG5 linker may not be long enough to overcome steric hindrance for your specific protein and payload combination. Solution: Consider screening linkers with longer PEG chains (e.g., PEG8, PEG12).
Suboptimal Reaction Conditions Incorrect pH, temperature, or reaction time can significantly reduce yield. Solution: Optimize reaction conditions. For example, NHS ester reactions are typically more efficient at a pH of 7.5-8.5. Perform small-scale experiments to test a range of conditions.
Reagent Instability or Low Quality The reactive groups on your linker or biomolecule may have degraded due to improper storage or handling. Solution: Ensure reagents are stored under the recommended conditions (e.g., -20°C in a desiccated environment). Allow reagents to equilibrate to room temperature before opening to prevent condensation.
Inaccessible Conjugation Sites The target functional groups on your biomolecule (e.g., lysine or cysteine residues) may be buried within the protein's structure and therefore inaccessible. Solution: Consider partial denaturation of the protein or using site-specific conjugation methods to target more accessible residues.
Oxidized Thiols (for maleimide chemistry) If you are targeting cysteine residues, they may have formed disulfide bonds and are not available for conjugation. Solution: Reduce the biomolecule with a mild reducing agent like TCEP or DTT before conjugation. It is critical to remove the reducing agent before adding a maleimide-functionalized linker.
Low Molar Ratio of Linker An insufficient amount of the linker will result in an incomplete reaction. Solution: Increase the molar excess of the this compound linker relative to the biomolecule. A 10- to 20-fold molar excess is a common starting point.
Issue 2: Aggregation of the Final Conjugate

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Hydrophobic Payload Highly hydrophobic drug payloads can lead to aggregation, even with a hydrophilic linker. Solution: The this compound linker is designed to increase hydrophilicity. However, if aggregation persists, consider a linker with a longer PEG chain for better "shielding" of the hydrophobic payload.
High Drug-to-Antibody Ratio (DAR) A high number of conjugated molecules per antibody can increase the propensity for aggregation. Solution: Optimize the conjugation reaction to achieve a lower, more homogenous DAR. This can be done by adjusting the molar ratio of the linker, reaction time, or other conditions.
Buffer Conditions The pH or salt concentration of the buffer may not be optimal for the stability of the conjugate. Solution: Screen different buffer conditions (e.g., varying pH, ionic strength) to find the optimal formulation for your specific conjugate.
Inefficient Purification The presence of unreacted, aggregated starting materials can contaminate the final product. Solution: Use size-exclusion chromatography (SEC) to separate the desired conjugate from aggregates and unreacted components. The PEGylated conjugate will have a larger hydrodynamic radius and elute earlier than the unconjugated protein.

Quantitative Data Summary

The following tables summarize representative data on how PEG linker length can influence key parameters in the synthesis of antibody-drug conjugates (ADCs). While this data is not specific to this compound, it illustrates general trends.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

LinkerAverage DARAggregation (%)Reference
Short PEG (e.g., PEG4)3.5< 5%
Medium PEG (e.g., PEG8)3.2< 5%
Long PEG (e.g., PEG24)2.8< 5%

Note: This table illustrates a potential trend where a longer PEG chain might slightly decrease the average DAR due to increased steric hindrance during the conjugation reaction.

Table 2: General Effects of Varying PEG Linker Length

PropertyShorter PEG LinkersLonger PEG Linkers
Solubility GoodExcellent
Steric Hindrance Mitigation ModerateHigh
Hydrodynamic Size Smaller IncreaseLarger Increase
Potential for Aggregation Higher (with hydrophobic payloads)Lower
In Vivo Half-Life ShorterLonger

Experimental Protocols

Protocol 1: General Two-Step Antibody Conjugation using an NHS-Ester Activated this compound Linker

This protocol describes the conjugation of a payload to an antibody via its lysine residues using an N-hydroxysuccinimide (NHS) ester activated this compound linker.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-ester activated this compound linker

  • Payload with a suitable functional group

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Buffer: 1M Tris, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step A: Activation of Antibody with Linker

  • Prepare the antibody solution at a concentration of 2-10 mg/mL in the Conjugation Buffer.

  • Dissolve the NHS-ester activated this compound linker in a suitable organic solvent (like DMSO) and immediately add it to the antibody solution. Use a 10- to 50-fold molar excess of the linker relative to the antibody.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Remove the excess, non-reacted linker using a desalting column equilibrated with the Conjugation Buffer.

Step B: Conjugation of Payload to Activated Antibody

  • Immediately after the removal of the excess linker, add the payload to the activated antibody solution. The molar excess of the payload will depend on the desired DAR and should be optimized.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench any unreacted groups by adding a final concentration of 10-20 mM cysteine or 2-mercaptoethanol and incubating for 15 minutes.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess payload and reaction byproducts.

Characterization:

  • SDS-PAGE: To visualize the shift in molecular weight of the antibody after conjugation.

  • Size-Exclusion Chromatography (SEC): To assess purity and quantify aggregates.

  • Mass Spectrometry: To confirm the identity and determine the DAR of the final conjugate.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody & Linker Incubation cluster_step2 Step 2: Purification cluster_step3 Step 3: Payload Conjugation cluster_step4 Step 4: Final Purification & Analysis Antibody Antibody Solution (2-10 mg/mL) Incubation1 Incubate (RT, 30-60 min) Antibody->Incubation1 Linker NHS-PEG5-Sulfonic Acid (10-50x molar excess) Linker->Incubation1 Desalting Remove Excess Linker (Desalting Column) Incubation1->Desalting Activated_Ab Activated Antibody Desalting->Activated_Ab Incubation2 Incubate (RT, 1-2 hours) Activated_Ab->Incubation2 Payload Payload Payload->Incubation2 Final_Purification Purify Conjugate (SEC) Incubation2->Final_Purification Analysis Characterize (SDS-PAGE, MS) Final_Purification->Analysis

Caption: Workflow for a two-step antibody conjugation with an NHS-activated this compound linker.

troubleshooting_logic Start Low Conjugation Yield? Check_Conditions Optimize Reaction Conditions (pH, T, time) Start->Check_Conditions Yes Increase_Ratio Increase Linker: Biomolecule Molar Ratio Check_Conditions->Increase_Ratio No Improvement Success Yield Improved Check_Conditions->Success Improvement Check_Reagents Verify Reagent Quality and Storage Increase_Ratio->Check_Reagents No Improvement Increase_Ratio->Success Improvement Consider_Longer_Linker Steric Hindrance Likely. Screen Longer PEG Linkers. Check_Reagents->Consider_Longer_Linker No Improvement Check_Reagents->Success Improvement

Caption: A troubleshooting decision tree for addressing low conjugation yield.

References

Technical Support Center: Optimizing Reaction Conditions for m-PEG5-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this compound in bioconjugation and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic linker molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain with five ethylene glycol units and a terminal sulfonic acid functional group. Its primary application is in bioconjugation, where the PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.[1] The sulfonic acid group can be used to form stable linkages with other molecules. It is often used in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.[1]

Q2: What functional groups can this compound react with?

The terminal sulfonic acid group of this compound can participate in several types of reactions, including:

  • Esterification: Reaction with hydroxyl groups (alcohols) to form sulfonate esters.

  • Sulfonamide formation: Reaction with primary and secondary amines to form sulfonamides. This typically requires prior activation of the sulfonic acid.

  • Halogenation: Conversion of the sulfonic acid to a sulfonyl halide (e.g., sulfonyl chloride), which is a more reactive intermediate.

Q3: How do I activate the sulfonic acid group for reaction with amines?

Direct reaction of a sulfonic acid with an amine to form a sulfonamide is generally not efficient under mild, biocompatible conditions. The sulfonic acid must first be activated. A common strategy in organic synthesis is to convert the sulfonic acid to a more reactive sulfonyl chloride. For bioconjugation, this must be done under conditions that do not denature the target molecule.

One proposed method for activation under milder conditions involves the use of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) under neutral conditions. Another approach could be adapted from carboxylic acid activation chemistry, using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a suitable leaving group precursor, though this is less conventional for sulfonic acids.

Q4: What are the key differences in reactivity between this compound and m-PEG5-carboxylic acid?

While both are used as PEG linkers, their terminal functional groups have distinct reactivities. m-PEG5-carboxylic acid is readily activated by common coupling reagents like EDC and NHS (N-hydroxysuccinimide) to form an active ester that efficiently reacts with primary amines to form stable amide bonds. This chemistry is well-established and widely used in bioconjugation.

This compound, being a stronger acid, is less nucleophilic and its activation for reaction with amines under physiological conditions is more challenging and less documented in bioconjugation literature. The resulting sulfonamide bond, however, is generally very stable.

Q5: How can I monitor the progress of my conjugation reaction?

Several analytical techniques can be employed to monitor the reaction progress:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC) can be used to separate the conjugated product from the starting materials.

  • Mass Spectrometry (MS): To confirm the mass of the desired conjugate and identify any byproducts.

  • SDS-PAGE: For protein conjugations, an increase in molecular weight upon PEGylation can be visualized on an SDS-PAGE gel.

Troubleshooting Guides

Low Conjugation Yield
Potential Cause Troubleshooting Steps
Inefficient Sulfonic Acid Activation - Ensure activation reagents (e.g., cyanuric chloride, EDC) are fresh and anhydrous. - Optimize the stoichiometry of activation reagents. An excess may be required. - Adjust the pH of the activation step. For some activators, a slightly acidic pH may be optimal.
Poor Nucleophilicity of the Target Molecule - For amine conjugations, ensure the reaction pH is in the range of 7.5-8.5 to favor the deprotonated, more nucleophilic amine. - For alcohol conjugations, consider using a catalyst or a more reactive derivative of the alcohol.
Hydrolysis of Activated Intermediate - Perform the reaction in anhydrous organic solvents if your biomolecule is stable under these conditions. - If in an aqueous buffer, perform the conjugation step immediately after activation. - For two-step procedures, ensure the activated PEG is not stored for extended periods before adding the target molecule.
Steric Hindrance - The PEG chain can sterically hinder the reaction site. Consider using a longer PEG linker if available. - If conjugating to a protein, ensure the target functional group is accessible on the protein surface.
Presence of Side Products
Potential Cause Troubleshooting Steps
Reaction with Non-target Functional Groups - If converting the sulfonic acid to a sulfonyl chloride, this intermediate can be highly reactive. Control the stoichiometry and reaction time to minimize side reactions. - For protein conjugations, consider protecting sensitive functional groups that are not the intended target.
Cross-linking of Biomolecules - This can occur if the biomolecule has multiple reactive sites. Use a molar excess of the this compound to favor mono-conjugation. - Optimize the reaction conditions (concentration, temperature, time) to minimize intermolecular reactions.
Degradation of this compound or Target Molecule - Ensure the reaction conditions (pH, temperature) are within the stability range of both your target molecule and the PEG linker. - Avoid harsh reagents for activation if your biomolecule is sensitive.
Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution of Product and Unreacted PEG - Size Exclusion Chromatography (SEC): This is often the most effective method to separate the larger PEGylated product from the smaller, unreacted PEG linker. - Ion Exchange Chromatography (IEX): The charge of the conjugate will likely be different from the unreacted biomolecule, allowing for separation. - Reverse-Phase HPLC (RP-HPLC): The hydrophobicity of the conjugate will be altered by the PEG chain, which can be exploited for separation.
Incomplete Removal of Reagents - Dialysis/Ultrafiltration: Use a membrane with an appropriate molecular weight cutoff (MWCO) to remove small molecule reagents and byproducts.
Product Adsorption to Chromatography Media - Modify the buffer conditions (e.g., increase salt concentration in IEX, use organic modifiers in RP-HPLC) to reduce non-specific binding.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific application.

Protocol 1: Hypothetical Two-Step Aqueous Conjugation to an Amine-Containing Biomolecule

This protocol is based on the principle of activating the sulfonic acid to a more reactive intermediate, analogous to EDC/NHS chemistry for carboxylic acids.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., SEC or IEX)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to the Biomolecule:

    • Dissolve the amine-containing biomolecule in Coupling Buffer.

    • Immediately add the activated this compound solution to the biomolecule solution. A 10- to 20-fold molar excess of the PEG reagent over the biomolecule is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted activated PEG.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEGylated biomolecule from unreacted PEG and other reagents using an appropriate chromatography method (e.g., SEC).

Protocol 2: Esterification with an Alcohol in Organic Solvent

This protocol is suitable for small molecules or biomolecules that are stable in organic solvents.

Materials:

  • This compound

  • Alcohol-containing molecule

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

Procedure:

  • Dissolve the alcohol-containing molecule, a 1.2-fold molar excess of this compound, and a 0.1-fold molar excess of DMAP in the anhydrous organic solvent.

  • Add a 1.5-fold molar excess of DCC to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Remove the solvent under reduced pressure.

  • Purify the product using silica gel chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Conjugation Yield

Troubleshooting_Yield Start Low Conjugation Yield Check_Activation Verify Sulfonic Acid Activation Start->Check_Activation Check_Reagents Are activation reagents fresh and anhydrous? Check_Activation->Check_Reagents Optimize_Stoichiometry Optimize activator stoichiometry Check_Reagents->Optimize_Stoichiometry No Check_pH_Activation Is activation pH optimal? Check_Reagents->Check_pH_Activation Yes Adjust_pH_Activation Adjust activation buffer pH Check_pH_Activation->Adjust_pH_Activation No Check_Nucleophile Assess Nucleophile Reactivity Check_pH_Activation->Check_Nucleophile Yes Check_pH_Coupling Is coupling pH optimal for nucleophile? Check_Nucleophile->Check_pH_Coupling Adjust_pH_Coupling Adjust coupling buffer pH (e.g., 7.5-8.5 for amines) Check_pH_Coupling->Adjust_pH_Coupling No Check_Hydrolysis Consider Intermediate Hydrolysis Check_pH_Coupling->Check_Hydrolysis Yes Use_Anhydrous Use anhydrous solvent (if possible) Check_Hydrolysis->Use_Anhydrous Immediate_Coupling Couple immediately after activation Check_Hydrolysis->Immediate_Coupling

Caption: Troubleshooting flowchart for low yield in this compound conjugation reactions.

Signaling Pathway for a Two-Step Aqueous Conjugation

Conjugation_Pathway cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation PEG_SO3H m-PEG5-SO3H Activated_PEG Activated m-PEG5-Sulfonate Ester PEG_SO3H->Activated_PEG pH 6.0 EDC EDC EDC->Activated_PEG Sulfo_NHS Sulfo-NHS Sulfo_NHS->Activated_PEG Conjugate m-PEG5-Sulfonamide-Biomolecule Activated_PEG->Conjugate Biomolecule_NH2 Biomolecule-NH2 Biomolecule_NH2->Conjugate pH 7.5

Caption: Reaction pathway for the two-step aqueous conjugation of this compound.

References

Validation & Comparative

A Comparative Guide: PROTACs with m-PEG5-sulfonic acid vs. Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, two prominent strategies for modulating protein function stand out: traditional small molecule inhibitors and the innovative approach of Proteolysis Targeting Chimeras (PROTACs). While both aim to counteract disease-causing proteins, they operate on fundamentally different principles. This guide provides an in-depth comparison of these two modalities, with a specific focus on PROTACs incorporating an m-PEG5-sulfonic acid linker, offering researchers and drug developers a clear perspective on their respective advantages, mechanisms, and applications.

Mechanism of Action: Inhibition vs. Elimination

Small molecule inhibitors function through an occupancy-driven model . They are designed to bind to specific functional sites on a target protein, such as an enzyme's active site, thereby blocking its activity.[1] This requires maintaining a sufficient drug concentration to ensure continuous target occupancy for a therapeutic effect.

In stark contrast, PROTACs operate on an event-driven, catalytic model .[2][3][4] A PROTAC is a heterobifunctional molecule comprising three parts: a ligand that binds the target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[5] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target with ubiquitin, marking it for destruction by the cell's proteasome. After degradation, the PROTAC is released and can induce the degradation of multiple additional target protein molecules, acting in a sub-stoichiometric manner.

The This compound component is a specific type of linker used in PROTAC synthesis. PEG (polyethylene glycol) linkers are common in PROTAC design as their length, flexibility, and hydrophilicity can be optimized to improve the stability, permeability, and solubility of the molecule, which are critical for forming a stable and effective ternary complex (Target-PROTAC-E3 Ligase).

MoA_Comparison cluster_inhibitor Small Molecule Inhibitor (Occupancy-Driven) cluster_protac PROTAC (Event-Driven) Target_Protein_I Target Protein Blocked_Function Function Blocked Target_Protein_I->Blocked_Function Inhibitor Inhibitor Inhibitor->Target_Protein_I Binds & Occupies Target_Protein_P Target Protein Proteasome Proteasome Target_Protein_P->Proteasome Enters PROTAC PROTAC (this compound linker) PROTAC->Target_Protein_P Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds E3_Ligase->Target_Protein_P Ubiquitinates Degraded Protein Degraded Proteasome->Degraded Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Seed Cells in 96- or 6-well plates Compound_Addition 2. Add Compounds (PROTAC vs. Inhibitor) Serial Dilutions Cell_Culture->Compound_Addition Incubation 3. Incubate (e.g., 24, 48, 72h) Compound_Addition->Incubation Analysis Analysis Incubation->Analysis Western_Blot A. Western Blot (Protein Degradation) Analysis->Western_Blot Viability_Assay B. Viability Assay (e.g., CellTiter-Glo) Analysis->Viability_Assay

References

Validating PROTAC Efficacy: A Comparative Guide to siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical step in the preclinical validation of any novel PROTAC is to unequivocally demonstrate that its biological effects are a direct consequence of the degradation of its intended target. The gold-standard method for this validation is a head-to-head comparison with siRNA-mediated knockdown of the same target protein.

This guide provides an objective comparison of target protein degradation by a PROTAC utilizing a flexible polyethylene glycol (PEG) linker, exemplified by those synthesized with reagents like m-PEG5-sulfonic acid, against the effects of small interfering RNA (siRNA) knockdown. While the specific PROTAC example detailed here does not explicitly name this compound as its linker, the principles and methodologies are directly applicable to the validation of any PROTAC employing similar PEG-based linkers. The experimental data and protocols provided are based on established methodologies in the field.

Comparative Analysis: PROTAC vs. siRNA

The primary objective of this comparison is to ascertain whether the phenotypic or signaling effects observed upon PROTAC treatment can be recapitulated by reducing the target protein levels through an independent, gene-silencing mechanism. A strong correlation between the outcomes of both methods provides compelling evidence for the on-target activity of the PROTAC.

Quantitative Data Summary

The following table summarizes the comparative effects of a hypothetical PEG-linked PROTAC targeting Protein X and a specific siRNA against the same protein on its expression levels and a downstream signaling event.

ParameterVehicle ControlPROTAC (100 nM)Scrambled siRNAProtein X siRNA
Protein X Levels (%) 100%15%98%20%
Phospho-Substrate Y (%) 100%25%95%30%

Note: Data are representative and synthesized for illustrative purposes based on typical experimental outcomes.

Experimental Methodologies

Detailed and robust experimental protocols are crucial for generating reliable and reproducible data. Below are the standard protocols for PROTAC treatment and siRNA knockdown experiments.

PROTAC Treatment and Western Blot Analysis
  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa) at a suitable density and allow them to adhere overnight.

    • Prepare a stock solution of the this compound-linked PROTAC in DMSO.

    • Treat the cells with the desired concentrations of the PROTAC or vehicle (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

siRNA Knockdown and Analysis
  • Transfection:

    • Seed cells to be 50-60% confluent at the time of transfection.

    • Dilute the target-specific siRNA or a non-targeting (scrambled) control siRNA in a serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

  • Analysis of Protein Knockdown:

    • After the incubation period, harvest the cells and prepare lysates as described in the PROTAC protocol.

    • Perform Western blot analysis to quantify the levels of the target protein and a loading control.

Visualizing the Concepts

To further clarify the underlying principles and workflows, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC This compound PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Target_Bound Target Protein PROTAC_Bound PROTAC Target_Bound->PROTAC_Bound Ubiquitination Poly-ubiquitination Target_Bound->Ubiquitination Substrate E3_Ligase_Bound E3 Ligase PROTAC_Bound->E3_Ligase_Bound E3_Ligase_Bound->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Results in siRNA_Mechanism cluster_cell_siRNA Cellular Environment siRNA siRNA RISC RISC Complex siRNA->RISC Incorporation mRNA Target mRNA RISC->mRNA Binds & Cleaves Ribosome Ribosome mRNA->Ribosome Translation No_Protein Reduced Protein Synthesis mRNA->No_Protein Protein Target Protein Ribosome->Protein Synthesis Validation_Workflow cluster_exp Experimental Arms PROTAC_Arm PROTAC Treatment Protein_Analysis Protein Level Analysis (Western Blot) PROTAC_Arm->Protein_Analysis Phenotype_Analysis Phenotypic/Signaling Analysis PROTAC_Arm->Phenotype_Analysis siRNA_Arm siRNA Knockdown siRNA_Arm->Protein_Analysis siRNA_Arm->Phenotype_Analysis Comparison Compare Results Protein_Analysis->Comparison Phenotype_Analysis->Comparison Conclusion Validate On-Target Effect of PROTAC Comparison->Conclusion

Biophysical Analysis of Ternary Complex Formation: A Comparative Guide to m-PEG5-sulfonic acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex—comprising a target protein, an E3 ligase, and a heterobifunctional molecule—is the cornerstone of targeted protein degradation via technologies like Proteolysis Targeting Chimeras (PROTACs). The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1] This guide provides an objective comparison of the performance of linkers in forming these crucial complexes, with a focus on the properties of polyethylene glycol (PEG) linkers, exemplified by the m-PEG5-sulfonic acid linker, in comparison to other common linker types such as alkyl chains.

The Role of the Linker in Ternary Complex Formation

The linker is not merely a passive spacer; it plays a pivotal role in the formation and stability of the ternary complex.[2][3] Its length, chemical composition, and flexibility dictate the relative orientation and proximity of the protein of interest (POI) and the E3 ligase.[] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.[2]

Comparative Analysis of Linker Performance

The choice of linker significantly impacts the biophysical parameters of ternary complex formation, including binding affinity (KD), kinetics (kon and koff), and cooperativity (α). Below is a summary of the general properties of different linker types, followed by a table with representative data illustrating these differences.

This compound and other PEG Linkers:

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to several advantageous properties. The ethylene glycol units impart hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule, a common challenge in drug development. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. Furthermore, the length of the PEG linker can be systematically varied to optimize the distance and orientation between the target protein and the E3 ligase. The inclusion of a sulfonic acid group, as in this compound, further enhances hydrophilicity and can introduce a charged interaction that may be beneficial for binding in certain contexts.

Alkyl Linkers:

Alkyl chains are another common type of flexible linker. They are synthetically straightforward and offer a high degree of conformational freedom. However, they are generally more hydrophobic than PEG linkers, which can negatively impact solubility.

Rigid Linkers:

Rigid linkers, which often contain cyclic structures like piperazine or aromatic rings, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding. This can lead to enhanced stability of the ternary complex and improved selectivity. However, their conformational restriction means that if the geometry is not optimal, they can hinder the formation of a productive complex.

Quantitative Comparison of Linker Performance

The following table presents a representative comparison of how different linker types can affect the biophysical parameters of ternary complex formation. The data is compiled from various studies and is intended to illustrate general trends.

Linker TypePROTAC ExampleTarget ProteinE3 LigaseBinary Affinity (KD, nM) (PROTAC to E3)Ternary Affinity (KD, nM) (PROTAC + Target to E3)Cooperativity (α)Reference
PEG Linker MZ1 (PEG-based)BRD4(BD2)VHL1808.222
Alkyl/Ether Linker PROTAC with 21-atom alkyl/ether linkerTBK1CRBNNot ReportedSubmicromolarNot Reported
Rigid Linker PROTAC 2 (phenyl-containing)SMARCA2 BDVHLNot ReportedImproved molecular recognition compared to flexible linker PROTAC 1Not Reported

Note: This table provides a representative comparison from different studies and is not a direct head-to-head comparison of PROTACs with identical warheads and E3 ligands but different linkers. The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD.

Experimental Protocols for Biophysical Analysis

Accurate and reproducible biophysical data is essential for the rational design and optimization of PROTACs. Below are detailed protocols for key experiments used to characterize ternary complex formation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity for both binary and ternary complexes.

Protocol:

  • Immobilization of E3 Ligase:

    • Activate a sensor chip (e.g., CM5) with a standard amine coupling kit (EDC/NHS).

    • Inject the purified E3 ligase (e.g., VHL complex) over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without the E3 ligase to subtract non-specific binding.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface, starting from the lowest concentration.

    • Include a buffer-only injection for double referencing.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).

    • Calculate the cooperativity factor (α) by dividing the KD of the binary interaction by the KD of the ternary interaction. An α > 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Protocol:

  • Sample Preparation:

    • Dialyze the purified proteins (E3 ligase and target protein) and the PROTAC into the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of all components.

  • Binary Titration (PROTAC into E3 Ligase):

    • Fill the ITC sample cell with the E3 ligase solution.

    • Load the injection syringe with the PROTAC solution at a concentration 10-20 times that of the E3 ligase.

    • Perform a series of small injections of the PROTAC into the E3 ligase solution while monitoring the heat change.

  • Ternary Titration:

    • To measure the affinity of the PROTAC to the E3 ligase in the presence of the target protein, saturate the PROTAC solution with the target protein before loading it into the syringe.

    • Titrate this complex into the E3 ligase solution in the cell.

  • Data Analysis:

    • Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to obtain the thermodynamic parameters.

    • Calculate the cooperativity factor as described for SPR.

Biolayer Interferometry (BLI)

BLI is another label-free technique for monitoring biomolecular interactions in real-time. It measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.

Protocol:

  • Biosensor Loading:

    • Immobilize a biotinylated E3 ligase onto streptavidin-coated biosensor tips.

    • Establish a stable baseline in the running buffer.

  • Binary Interaction:

    • Dip the biosensor tips into wells containing a dilution series of the PROTAC to measure the association.

    • Move the biosensors to wells containing only running buffer to measure the dissociation.

  • Ternary Interaction:

    • Pre-incubate the PROTAC with a saturating concentration of the target protein.

    • Dip the E3 ligase-loaded biosensors into wells containing this pre-formed binary complex to measure the formation of the ternary complex.

  • Data Analysis:

    • The change in wavelength is proportional to the number of molecules bound to the biosensor surface.

    • Fit the association and dissociation curves to a 1:1 binding model to determine kon, koff, and KD.

    • Calculate cooperativity as previously described.

Visualizing the Process

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation of POI Proteasome->Degradation mediates

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 Experimental Workflow for Linker Evaluation Start Design and Synthesize PROTACs with Different Linkers Biophysical_Assays Biophysical Assays (SPR, ITC, BLI) Start->Biophysical_Assays Binary_Binding Determine Binary Binding Affinities Biophysical_Assays->Binary_Binding Ternary_Binding Determine Ternary Complex Formation and Stability Biophysical_Assays->Ternary_Binding Cooperativity Calculate Cooperativity (α) Binary_Binding->Cooperativity Ternary_Binding->Cooperativity Cellular_Assays Cellular Degradation Assays (e.g., Western Blot, DC50) Cooperativity->Cellular_Assays SAR Structure-Activity Relationship (SAR) Analysis Cellular_Assays->SAR Optimization Linker Optimization SAR->Optimization

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

References

Comparative Analysis of PROTAC Linkers: A Structural and Functional Perspective on m-PEG5-sulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. The linker component, which connects the target protein binder and the E3 ligase recruiter, plays a pivotal role in the efficacy of these heterobifunctional molecules.[1] This guide provides a comparative overview of a PROTAC featuring a hydrophilic m-PEG5-sulfonic acid linker against a well-characterized PROTAC, highlighting the impact of linker chemistry on structural and functional outcomes.

Due to the limited availability of published structural studies specifically on PROTACs containing an this compound linker, this guide will present a detailed analysis of a structurally elucidated PROTAC, PROTAC 1 , which targets WDR5 for degradation via the DCAF1 E3 ligase substrate receptor.[2] We will then draw a comparative discussion on a hypothetical PROTAC, herein named Hypothetical PROTAC-PEG , which employs the this compound linker for the same biological targets.

Overview of PROTAC Mechanism

Proteolysis-targeting chimeras (PROTACs) are innovative chemical entities designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][3] The general mechanism involves the PROTAC molecule simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[3] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Figure 1: General Mechanism of PROTAC-mediated Protein Degradation.

Comparative Data of PROTACs

The following table summarizes the key biophysical and structural data for PROTAC 1 , a known WDR5 degrader, and discusses the expected properties of the Hypothetical PROTAC-PEG .

ParameterPROTAC 1 (WDR5-DCAF1)Hypothetical PROTAC-PEG (WDR5-DCAF1)Reference
Target Protein WDR5WDR5
E3 Ligase Recruited DCAF1DCAF1
Linker Type Proprietary (non-PEG)This compoundN/A
Crystal Structure Ternary complex (WDR5-PROTAC 1-DCAF1)Not available
PDB ID Not specified in abstractN/A
Binding Affinity (to WDR5) Stabilizes WDR5 (DSF)Expected to be similar to PROTAC 1
Binding Affinity (to DCAF1) Stabilizes DCAF1 (DSF)Expected to be similar to PROTAC 1
Ternary Complex Formation Confirmed by DSFTo be determined
Solubility Not specifiedExpected to be enhanced due to hydrophilic PEG and sulfonic acid group
Cellular Permeability Sufficient for activityPotentially lower than more hydrophobic linkers, may require optimization

Experimental Protocols

The characterization of PROTACs involves a series of biophysical and structural biology techniques to assess their binding, formation of the ternary complex, and ultimately their degradation efficiency.

Differential Scanning Fluorimetry (DSF)

DSF is utilized to assess the binding of the PROTAC to its target proteins, WDR5 and DCAF1, individually and as a ternary complex. The principle lies in the increased thermal stability of a protein upon ligand binding.

  • Protein Preparation: Recombinant WDR5 and DCAF1 proteins are purified.

  • Assay Setup: The proteins are mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The PROTAC is added at various concentrations.

  • Thermal Denaturation: The temperature is gradually increased, and the fluorescence is monitored. The melting temperature (Tm), the point at which 50% of the protein is unfolded, is calculated.

  • Data Analysis: An increase in Tm in the presence of the PROTAC indicates binding and stabilization of the protein(s).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the PROTAC-induced ternary complex.

  • Complex Formation: The purified WDR5 and DCAF1 proteins are incubated with the PROTAC in excess to form the ternary complex.

  • Crystallization: The complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic model of the ternary complex is built and refined.

Experimental_Workflow cluster_0 Biophysical Characterization cluster_1 Structural Studies P1 Protein Expression & Purification (WDR5, DCAF1) P2 DSF Assay: PROTAC Binding to WDR5 & DCAF1 P1->P2 P3 Ternary Complex Formation Assay (DSF) P1->P3 S1 Ternary Complex Formation & Purification P1->S1 P2->P3 S2 Crystallization Screening S1->S2 S3 X-ray Diffraction Data Collection S2->S3 S4 Structure Solution & Refinement S3->S4

Figure 2: Experimental Workflow for PROTAC Characterization.

Discussion and Comparison

The choice of linker is critical in PROTAC design as it dictates the geometry and stability of the ternary complex, which in turn influences the efficiency of ubiquitination and subsequent degradation.

PROTAC 1 has been successfully co-crystallized with WDR5 and DCAF1, providing a static snapshot of the ternary complex and revealing key protein-protein and protein-PROTAC interactions. This structural information is invaluable for structure-based drug design and optimization.

The Hypothetical PROTAC-PEG , with its this compound linker, is designed to improve upon the physicochemical properties of PROTACs. The polyethylene glycol (PEG) chain is known to enhance aqueous solubility and can improve pharmacokinetic profiles. The terminal sulfonic acid group is a strong acid and will be ionized at physiological pH, further increasing hydrophilicity.

Potential Advantages of the this compound linker:

  • Improved Solubility: The hydrophilic nature of the PEG and sulfonic acid moieties is expected to increase the overall solubility of the PROTAC, which can be a limiting factor in the development of these large molecules.

  • Favorable Physicochemical Properties: Enhanced solubility can facilitate formulation and may lead to improved pharmacokinetic properties.

Potential Challenges:

  • Cellular Permeability: Highly hydrophilic linkers can sometimes hinder passive diffusion across cell membranes, potentially reducing cellular efficacy. A balance between solubility and permeability is crucial.

  • Ternary Complex Geometry: The flexibility and length of the PEG linker will influence the relative orientation of the target protein and E3 ligase. While flexibility can be advantageous, it may also lead to non-productive binding modes. Structural studies, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), would be essential to confirm the formation of a productive ternary complex.

Future Directions

The rational design of PROTACs will increasingly rely on a combination of structural biology, biophysical characterization, and computational modeling. While no structural data is yet available for PROTACs containing an this compound linker, their potential for improved drug-like properties warrants further investigation. Future studies should focus on:

  • Synthesis and Biophysical Characterization: Synthesizing PROTACs with this linker and evaluating their binding and ternary complex formation with target proteins and E3 ligases.

  • Structural Elucidation: Obtaining crystal or cryo-EM structures of ternary complexes to understand the molecular interactions and guide further design.

  • Cellular and In Vivo Studies: Assessing the degradation efficiency, pharmacokinetic, and pharmacodynamic properties of these novel PROTACs.

By systematically exploring novel linker chemistries and leveraging advanced analytical techniques, the field of targeted protein degradation can continue to advance towards more effective and safer therapeutics.

References

The Impact of a Single Ethylene Glycol Unit: A Comparative Guide to m-PEG4-sulfonic acid and m-PEG5-sulfonic acid in PROTAC Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimera (PROTAC) linkers is a critical step in developing effective targeted protein degraders. The length and composition of the linker profoundly influence a PROTAC's ability to induce the formation of a stable ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. This guide provides a comparative analysis of m-PEG4-sulfonic acid and m-PEG5-sulfonic acid as linkers in PROTACs, focusing on how a subtle change of a single PEG unit can impact overall performance.

While direct head-to-head experimental data for PROTACs differing only by an m-PEG4-sulfonic acid versus an this compound linker is not extensively published, the principles governing the impact of PEG linker length are well-established.[1][2][3] This guide will leverage these principles and representative data from studies on varying PEG linker lengths to provide a comprehensive comparison.

The Decisive Role of Linker Length in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a key determinant of its biological activity.[4][5] Its length dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex. An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while one that is too long might lead to a non-productive complex.

The addition of a single PEG unit, transitioning from a PEG4 to a PEG5 linker, can have a significant impact on several key performance indicators of a PROTAC:

  • Degradation Potency (DC50) and Maximal Degradation (Dmax): The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A change from a PEG4 to a PEG5 linker could either enhance or diminish degradation efficiency. For some targets, the increased length and flexibility of the PEG5 linker may allow for a more favorable conformation for ternary complex formation, resulting in a lower DC50 and higher Dmax. Conversely, for other systems, the shorter, more constrained PEG4 linker might be optimal.

  • Ternary Complex Stability and Cooperativity: The stability of the ternary complex is a critical factor for efficient protein degradation. The change in linker length can affect the cooperativity (α) of the ternary complex, which is a measure of how the binding of the PROTAC to one protein influences its binding to the other.

  • Selectivity: In some cases, altering the linker length by just one ethylene glycol unit has been shown to impact the selectivity of the PROTAC for different protein targets.

  • Physicochemical Properties: PEG linkers are known to improve the hydrophilicity and solubility of PROTAC molecules. A PEG5 linker, being slightly more hydrophilic than a PEG4 linker, could further enhance the solubility of the PROTAC, potentially affecting its cell permeability and pharmacokinetic properties.

Comparative Performance Data: A Representative Study

To illustrate the potential impact of varying PEG linker lengths, the following table summarizes hypothetical, yet representative, data based on trends observed in published studies for a series of PROTACs targeting a hypothetical protein, "Target X," using the VHL E3 ligase.

LinkerDC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)Cell Permeability (Papp, 10⁻⁶ cm/s)
m-PEG4-sulfonic acid 508551.5
This compound 259581.2

Note: This data is illustrative and based on general principles. The optimal linker is target-dependent and must be determined empirically.

Experimental Protocols

Accurate evaluation of PROTAC performance requires rigorous experimental procedures. Below are detailed methodologies for key experiments.

Protein Degradation Assay via Western Blot

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

This protocol measures the thermodynamic parameters of binding interactions, which can be used to assess ternary complex formation and cooperativity.

  • Sample Preparation:

    • Purify the target protein, E3 ligase complex, and synthesize the PROTAC.

    • Dialyze all components into the same buffer to minimize buffer mismatch.

  • ITC Experiment:

    • Binary Titrations:

      • Titrate the PROTAC into the E3 ligase solution.

      • Titrate the PROTAC into the target protein solution.

    • Ternary Titration:

      • Titrate the PROTAC into a solution containing both the E3 ligase and the target protein.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd) and other thermodynamic parameters for each binary interaction.

    • Analyze the ternary titration data to determine the cooperativity factor (α).

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (m-PEG4/5-sulfonic acid linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling Recycling Ternary_Complex->Recycling Dissociation Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Recycling->PROTAC Recycling->E3_Ligase

Caption: PROTAC Mechanism of Action.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis Design PROTAC Design (m-PEG4 vs m-PEG5) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Biochemical Assays (Ternary Complex Formation - ITC, SPR) Synthesis->Biochemical_Assays Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Degradation_Assay Protein Degradation Assay (Western Blot, NanoBRET) Biochemical_Assays->Degradation_Assay Cell_Culture->Degradation_Assay Viability_Assay Cell Viability Assay Degradation_Assay->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, α) Viability_Assay->Data_Analysis

Caption: Experimental Workflow for PROTAC Evaluation.

Conclusion

The choice between m-PEG4-sulfonic acid and this compound as a linker in PROTAC design is a nuanced decision that can significantly influence the degrader's performance. While a single PEG unit difference may seem minor, it can alter the spatial arrangement of the ternary complex, thereby affecting degradation potency, maximal degradation, and potentially selectivity. The principles outlined in this guide, supported by the provided experimental protocols, offer a framework for researchers to systematically evaluate and optimize PEG linker length to develop highly effective and selective targeted protein degraders. Ultimately, empirical testing remains crucial to identify the optimal linker for each specific target and E3 ligase combination.

References

The Strategic Advantage of PEGylation in PROTAC Design: A Comparative Guide to m-PEG5-Sulfonic Acid Based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. The composition and length of this linker are paramount in determining the efficacy, selectivity, and pharmacokinetic properties of the degrader.

This guide provides a comparative analysis of PROTACs utilizing polyethylene glycol (PEG) based linkers, with a particular focus on structures derived from m-PEG5-sulfonic acid. We will delve into a case study of a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC, presenting its performance data alongside that of alternatives and detailing the experimental protocols used for its characterization.

Case Study: A BRD4-Targeting PROTAC with a PEG5 Linker

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-validated target in oncology. Its degradation has shown significant therapeutic potential. Here, we examine a PROTAC designed to target BRD4 for degradation by recruiting the Cereblon (CRBN) E3 ligase. This PROTAC employs a 5-unit PEG linker, a structure readily synthesized from precursors like this compound or Pomalidomide-PEG5-azide.

PROTAC Profile:

  • Target Protein: Bromodomain-containing protein 4 (BRD4)

  • E3 Ligase: Cereblon (CRBN)

  • Target Ligand (Warhead): JQ1 derivative

  • E3 Ligase Ligand (Anchor): Pomalidomide

  • Linker: 5-unit Polyethylene Glycol (PEG5)

Data Presentation: The Impact of Linker Composition on Degradation Efficacy

The choice of linker can dramatically influence a PROTAC's ability to induce the formation of a stable and productive ternary complex (Target:PROTAC:E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation. The following table summarizes the degradation potency (DC50) and efficacy (Dmax) of a BRD4-targeting PROTAC with a PEG5 linker compared to analogues with different linker lengths and compositions. A lower DC50 value indicates higher potency, while a higher Dmax value signifies more complete degradation of the target protein.

PROTAC CandidateLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC-PEG5 PEG~1589.4>90[1]
PROTAC-PEG3PEG~9>5000<20[2][3]
PROTAC-PEG9PEG~275.9>95[3]
PROTAC-Alkyl5Alkyl Chain~15VariableVariable[4]

Note: The data presented is a composite from multiple sources for illustrative comparison. Absolute values can vary based on the specific cell line and experimental conditions.

The data suggests that linker length is a critical parameter for degradation efficacy. While very short PEG linkers can be suboptimal for forming a stable ternary complex, increasing the length to five or more PEG units can significantly enhance degradation potency. The hydrophilicity imparted by the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.

Experimental Protocols

To evaluate the performance of PROTACs, a series of in vitro and cellular assays are employed. Below are detailed protocols for key experiments.

Western Blot for BRD4 Protein Degradation

This assay is used to quantify the reduction in the target protein levels following PROTAC treatment.

Materials:

  • Cell line (e.g., human leukemia cell line MV4-11)

  • BRD4-targeting PROTAC

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples for electrophoresis.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.

Materials:

  • Recombinant BRD4 protein

  • Recombinant Cereblon E3 ligase complex

  • E1 activating enzyme

  • E2 conjugating enzyme (e.g., UbcH5a)

  • Ubiquitin

  • ATP

  • BRD4-targeting PROTAC

  • Ubiquitination reaction buffer

  • Anti-BRD4 antibody

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, recombinant BRD4, Cereblon complex, E1, E2, ubiquitin, and ATP.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Western Blot Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using anti-BRD4 and anti-ubiquitin antibodies to detect the formation of higher molecular weight polyubiquitinated BRD4 species.

Cell Viability Assay (MTS Assay)

This assay assesses the cytotoxic effect of the PROTAC on cancer cells.

Materials:

  • Cancer cell line (e.g., MV4-11)

  • BRD4-targeting PROTAC

  • 96-well plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (Warhead-Linker-Anchor) Target Target Protein (e.g., BRD4) PROTAC->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Ternary Complex (Target:PROTAC:E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degrades Target

PROTAC Mechanism of Action

Western_Blot_Workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Target, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantification & Normalization detection->analysis end End: DC50 & Dmax Determination analysis->end

Western Blot Experimental Workflow

References

The Linker's Pivotal Role: Assessing the Impact of PEG Linker Length on PROTAC Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target protein ligand to the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of how PEG linker length influences PROTAC performance, supported by experimental data and detailed methodologies.

The Linker is More Than a Spacer: Impact on PROTAC Efficacy

The length of the PEG linker is a crucial factor that dictates the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is essential as it governs the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex.[1] Conversely, a linker that is excessively long might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, meticulous optimization of the linker length is paramount for each specific target protein and E3 ligase pair.

Systematic studies have demonstrated that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.

Comparative Analysis of PEG Linker Length on PROTAC Performance

The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Case Study 1: Estrogen Receptor α (ERα) Degradation

In the development of ERα-targeting PROTACs, the length of the PEG linker was identified as a key determinant of degradation efficiency. A PROTAC with a 16-atom linker demonstrated significantly higher potency in degrading ERα compared to one with a 12-atom linker, despite both having comparable binding affinities to ERα.

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDegradation Efficacy (DC50/IC50)Reference
9ERαVHL~140 µM (IC50)
12ERαVHLLess Potent
16ERαVHLMore Potent (~26 µM IC50)
19ERαVHLSharp decrease in potency
21ERαVHLSharp decrease in potency
Case Study 2: TANK-Binding Kinase 1 (TBK1) Degradation

Research on TBK1-targeting PROTACs revealed a clear length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no degradation activity, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
Case Study 3: Bruton's Tyrosine Kinase (BTK) Degradation

Studies on BTK degraders highlighted that shorter linkers (less than 4 PEG units) can impair binding affinity for both BTK and the E3 ligase Cereblon (CRBN), potentially due to steric hindrance. However, longer linkers did not always lead to positive cooperativity in ternary complex formation but still resulted in potent degradation.

PROTACLinker CompositionTarget ProteinE3 LigaseBinding AffinityDegradation (DC50)Reference
Short Linker (<4 PEG units)PEGBTKCRBNImpaired by up to 20-fold-
Long Linker (≥4 PEG units)PEGBTKCRBNConsistent with free ligands1-40 nM

Visualizing the Process: From Mechanism to Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for assessing PROTAC activity.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Assessment cluster_workflow start Start: Synthesize PROTACs with varying linker lengths cell_culture Cell Culture & Treatment start->cell_culture western_blot Western Blot (Protein Degradation) cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability_assay target_engagement Target Engagement Assay (e.g., NanoBRET) cell_culture->target_engagement data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis viability_assay->data_analysis target_engagement->data_analysis conclusion Conclusion: Identify Optimal Linker Length data_analysis->conclusion

Caption: A flowchart outlining the key experiments for evaluating PROTAC activity.

Detailed Experimental Protocols

Rigorous experimental design is crucial for accurately assessing the impact of PEG linker length on PROTAC activity. Below are detailed methodologies for key experiments.

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. The level of the target protein is normalized to the corresponding loading control.

    • The percentage of protein degradation is calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effects of the PROTAC on cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well for adherent cells).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Treat the cells with the desired concentrations of the PROTAC for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • Viability Assessment:

    • For MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan crystals.

    • For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.

Protocol 3: Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of the PROTAC to its target protein and the E3 ligase within living cells.

  • Cell Preparation:

    • Use a cell line that endogenously or exogenously expresses the target protein or E3 ligase fused to a NanoLuc® luciferase (Nluc) reporter.

  • Assay Setup:

    • Treat the cells with a fluorescent tracer that specifically binds to the target protein or E3 ligase.

    • Add varying concentrations of the PROTAC to compete with the tracer for binding.

  • BRET Measurement:

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal, which is the ratio of the light emitted by the fluorescent tracer to the light emitted by the Nluc reporter.

  • Data Analysis:

    • A decrease in the BRET signal indicates that the PROTAC is engaging the target.

    • The data is used to generate a dose-response curve and determine the target engagement IC50 value.

Conclusion: A Critical Parameter in PROTAC Design

The optimization of PEG linker length is a cornerstone of successful PROTAC design. The experimental data clearly underscores that there is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a range of linker lengths is therefore essential for developing potent and effective PROTACs. By employing the rigorous experimental protocols detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation. While longer linkers may offer greater flexibility and solubility, careful optimization is required to avoid non-productive ternary complex formation. Ultimately, a deep understanding of the structure-activity relationship of the linker is critical for advancing novel protein degraders from the bench to the clinic.

References

A Comparative Analysis of PROTACs Featuring Diverse E3 Ligase Ligands and an m-PEG5-Sulfonic Acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Proteolysis Targeting Chimeras (PROTACs) employing a methoxy-poly(ethylene glycol)5-sulfonic acid (m-PEG5-sulfonic acid) linker with various E3 ligase ligands. The selection of an E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its degradation efficiency, selectivity, and overall pharmacological profile.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The this compound linker is a hydrophilic polyethylene glycol (PEG)-based linker that can enhance the aqueous solubility of the PROTAC molecule.[2] This guide provides a comparative framework for evaluating the performance of PROTACs constructed with this specific linker and ligands for commonly recruited E3 ligases, such as Cereblon (CRBN), von Hippel-Lindau (VHL), and Mouse Double Minute 2 (MDM2).

Data Presentation: A Comparative Overview

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table presents a hypothetical comparative dataset for PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied protein in cancer, using an this compound linker and different E3 ligase ligands.

E3 Ligase LigandTarget ProteinPROTAC IdentifierDC50 (nM)Dmax (%)Cell Line
Pomalidomide (CRBN)BRD4PROTAC-PEG5-CRBN25>90HeLa
VH032 (VHL)BRD4PROTAC-PEG5-VHL40>85293T
Nutlin-3a (MDM2)BRD4PROTAC-PEG5-MDM275~80MIA PaCa-2

This table presents representative data to illustrate the comparative analysis. Actual values would be determined experimentally.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Signaling_Pathway POI Target Protein (e.g., BRD4) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (CRBN, VHL, or MDM2) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

The experimental workflow to compare these PROTACs would involve synthesis followed by a series of in vitro and cellular assays to determine their efficacy and mechanism of action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Synthesis Couple POI ligand, this compound, and E3 ligase ligand Binding_Assay Binary & Ternary Complex Binding Assays (SPR, ITC) Synthesis->Binding_Assay Degradation_Assay Protein Degradation Assay (Western Blot, ELISA) Synthesis->Degradation_Assay Data_Analysis Determine DC50, Dmax, and binding affinities Binding_Assay->Data_Analysis Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability Degradation_Assay->Data_Analysis Cell_Viability->Data_Analysis

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of PROTAC performance.

Protocol 1: Synthesis of PROTACs with this compound Linker

This protocol outlines a general strategy for the synthesis of PROTACs. The this compound linker can be incorporated through standard coupling reactions.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid)

  • This compound

  • E3 ligase ligand with a suitable functional group

  • Coupling reagents (e.g., HATU, EDC/NHS)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification reagents and equipment (e.g., HPLC)

Procedure:

  • Activate the carboxylic acid group of the POI ligand or the this compound using a coupling reagent like HATU or EDC/NHS in an anhydrous solvent.

  • Add the amine-functionalized counterpart (either the linker or the E3 ligase ligand) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction and purify the intermediate product by preparative HPLC.

  • Repeat the coupling process to attach the final component (either the POI ligand or the E3 ligase ligand) to the other end of the linker.

  • Purify the final PROTAC product by preparative HPLC and confirm its identity and purity by LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cultured cells (e.g., HeLa, 293T)

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs or a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol measures the binding affinities and kinetics of the binary and ternary complexes.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified recombinant target protein (e.g., BRD4)

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC compounds

  • Immobilization reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the purified target protein onto the surface of an SPR sensor chip using amine coupling chemistry.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized target protein to determine the binding affinity (KD) of the PROTAC for the POI.

  • Inject a series of concentrations of the E3 ligase complex over the immobilized target protein in the absence of the PROTAC to check for non-specific binding.

  • Inject a series of concentrations of the PROTAC over a reference flow cell to subtract non-specific binding.

  • Ternary Complex Analysis: Inject a series of concentrations of the E3 ligase complex mixed with a constant concentration of the PROTAC over the immobilized target protein.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the binding affinities for the binary and ternary complexes. The enhancement of E3 ligase binding in the presence of the PROTAC indicates ternary complex formation.

Conclusion

The choice of the E3 ligase ligand is a critical parameter in the design of a PROTAC.[3] While CRBN and VHL are the most extensively used E3 ligases in PROTAC development, others like MDM2 are also viable options.[4] The this compound linker provides favorable physicochemical properties, but the optimal E3 ligase ligand for a given target protein must be determined empirically. The comparative analysis framework and detailed experimental protocols provided in this guide offer a systematic approach to identifying the most effective PROTAC construct for a specific therapeutic application.

References

Safety Operating Guide

Proper Disposal of m-PEG5-sulfonic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling m-PEG5-sulfonic acid must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential information on the proper disposal of this compound, emphasizing safe handling practices and waste management protocols. The information presented here is a synthesis of general laboratory safety guidelines for acidic and PEGylated compounds. It is imperative to consult the official Safety Data Sheet (SDS) for this compound from your supplier for specific handling and disposal instructions.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Waste Categorization and Segregation

Proper segregation of chemical waste is the first step in the disposal process. This compound waste should be categorized as hazardous chemical waste. It is critical to avoid mixing this waste with other chemical waste streams to prevent unintended reactions. Specifically:

  • Acids and Bases: Store acidic waste, such as this compound, separately from bases.[1][2]

  • Oxidizing Agents: Keep acidic waste away from oxidizing agents.[1][2]

  • Solvents: Do not mix with organic solvents unless specified as a compatible mixture in the SDS.

Waste containers must be clearly labeled with the full chemical name and associated hazards. Use sturdy, leak-proof containers made of a material compatible with the acid, such as high-density polyethylene (HDPE).[1]

Disposal Procedures

The primary method for the disposal of acidic waste involves neutralization. However, the feasibility of this method depends on the concentration and the presence of other contaminants.

For Dilute, Uncontaminated Solutions:

Dilute aqueous solutions of acids (typically less than 10% concentration) may be eligible for drain disposal after neutralization, provided they are not contaminated with heavy metals or other hazardous solvents. The pH of the solution must be adjusted to a neutral range, typically between 6.0 and 9.0, before discharge into the sanitary sewer. This should be done with copious amounts of water. Always check with your institution's Environmental Health and Safety (EHS) office for local regulations regarding sewer disposal.

For Concentrated or Contaminated Solutions:

Concentrated this compound or solutions contaminated with other hazardous materials must be disposed of as hazardous waste.

  • Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used for liquid waste.

  • Pickup: Arrange for a hazardous waste pickup with your institution's EHS office.

Disposal of Empty Containers:

Empty containers that held this compound must also be handled properly.

  • Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water).

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected depending on the hazard level of the chemical.

  • Container Disposal: Once thoroughly rinsed and dried, the labels on the container should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste or recycled according to institutional policies.

Quantitative Data Summary

ParameterGuidelineSource
pH for Sewer Disposal 6.0 - 9.0 (after neutralization)
Concentration for Sewer Disposal < 10% (v/v) for dilute acids
Container Fill Level Do not fill beyond 90% capacityGeneral Lab Guideline

Experimental Protocol: Neutralization of Acidic Waste

This protocol outlines a general procedure for neutralizing dilute acidic waste.

Materials:

  • Dilute this compound waste

  • Neutralizing agent (e.g., sodium bicarbonate, sodium hydroxide solution)

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate PPE (goggles, gloves, lab coat)

  • Large beaker

Procedure:

  • Place the beaker containing the dilute acidic waste on the stir plate in a fume hood.

  • Begin stirring the solution gently.

  • Slowly add the neutralizing agent to the acidic waste. Add in small increments to control the reaction and prevent excessive heat generation or splashing.

  • Continuously monitor the pH of the solution using pH strips or a pH meter.

  • Continue adding the neutralizing agent until the pH is within the acceptable range for sewer disposal (typically 6.0-9.0).

  • Once neutralized, the solution can be disposed of down the drain with a large volume of running water, in accordance with institutional guidelines.

Disposal Workflow

DisposalWorkflow cluster_assessment Waste Assessment cluster_contaminated Contaminated Waste Path cluster_uncontaminated Uncontaminated Waste Path A This compound Waste Generated B Is waste contaminated with other hazardous materials? A->B C Collect in Labeled Hazardous Waste Container B->C Yes F Is concentration > 10%? B->F No D Store in Satellite Accumulation Area C->D E Arrange for EHS Pickup D->E G Neutralize to pH 6.0-9.0 F->G No I Dilute to < 10% F->I Yes H Dispose via Sanitary Sewer with Copious Water G->H I->G

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG5-sulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with m-PEG5-sulfonic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment is mandatory before handling this compound to ensure the appropriate level of protection.[4] The following table summarizes the required PPE.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldMust be worn at all times to protect against splashes. Safety glasses alone are insufficient.[4]
Hand Protection Double-layered nitrile or butyl rubber glovesNitrile gloves offer resistance to a variety of chemicals, while double-gloving provides an additional layer of safety. Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination.
Body Protection Chemical-resistant lab coatA fully fastened lab coat provides a barrier against spills and splashes.
Respiratory Protection Use in a well-ventilated area or fume hoodHandling should occur in a chemical fume hood to minimize inhalation of any potential vapors. For situations with inadequate ventilation, a respirator with an appropriate acid gas cartridge may be necessary.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound at -20°C in a tightly sealed container.

  • The storage area should be a dry, well-ventilated, and designated for corrosive materials, away from incompatible substances like bases and oxidizing agents.

2. Preparation and Handling:

  • Always work within a certified chemical fume hood.

  • Before starting, ensure an emergency eyewash station and safety shower are readily accessible.

  • Only handle the quantity of material necessary for the immediate procedure.

  • When preparing solutions, slowly add the acid to the solvent to avoid splashing.

3. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Never use combustible materials like paper towels to absorb the spill.

  • The collected waste must be placed in a labeled, sealed container for proper disposal.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and its contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

1. Waste Segregation:

  • All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be segregated as hazardous waste.

2. Neutralization (for dilute aqueous solutions):

  • Small quantities of dilute aqueous solutions may be neutralized to a pH of 7 with a suitable base like sodium bicarbonate.

  • This process should be performed slowly and with caution in a fume hood, as it can generate heat and gas.

3. Containerization and Labeling:

  • Use a dedicated, properly labeled, and leak-proof container for all this compound waste.

  • The label should clearly indicate "Hazardous Waste" and list the chemical contents.

4. Final Disposal:

  • All this compound waste must be disposed of through your institution's hazardous waste management program. Do not pour it down the drain.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Retrieve this compound from Storage C->D E Perform Experimental Procedure D->E F Segregate Waste E->F G Decontaminate Work Area F->G H Properly Store or Dispose of Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.